molecular formula C9H16ClN5 B1493371 Propazine (ring-13C3) CAS No. 446276-68-2

Propazine (ring-13C3)

Katalognummer: B1493371
CAS-Nummer: 446276-68-2
Molekulargewicht: 232.69 g/mol
InChI-Schlüssel: WJNRPILHGGKWCK-ULEDQSHZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Propazine (ring-13C3), with the CAS Number 446276-68-2, is a stable isotope-labeled analog of the herbicide propazine, where three carbon atoms on the triazine ring are replaced with the 13C isotope. This compound has a molecular formula of C9H16ClN5 and a molecular weight of 232.69 g/mol . It is specifically designed for use as an internal standard in advanced analytical methods, enabling highly accurate quantification and ensuring data reliability by correcting for losses during sample preparation and matrix effects during instrument analysis. Its primary research application is in the field of environmental and biomedical analysis, particularly in the sensitive detection of endocrine-disrupting chemicals. Propazine (ring-13C3) is an essential tool for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS/MS) methods, such as those developed for determining propazine metabolites like 2-hydroxy-propazine (PP-2OH) in complex biological matrices. A key application is the analysis of human seminal plasma to study the bioaccumulation of triazine herbicides and their impact on male reproductive health, including potential links to infertility . This product is supplied as a ready-to-use solution in acetone at a concentration of 100 µg/mL and should be stored at 2-8°C . This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-chloro-2-N,4-N-di(propan-2-yl)-(2,4,6-13C3)1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i7+1,8+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNRPILHGGKWCK-ULEDQSHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N[13C]1=N[13C](=N[13C](=N1)Cl)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is Propazine (ring-13C3) and its chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Monograph: Propazine (ring-13C3) – Structural Analysis and Application in Isotope Dilution Mass Spectrometry

Executive Summary

Propazine (ring-13C3) is a high-precision stable isotope-labeled internal standard (SIL-IS) utilized in the quantification of Propazine, a chloro-s-triazine herbicide. Distinguished by the substitution of three Carbon-12 atoms with Carbon-13 isotopes within the central triazine ring, this compound exhibits physicochemical properties nearly identical to the native analyte while providing a distinct mass shift (+3 Da).

This monograph details the chemical identity, structural integrity, and validated analytical protocols for Propazine (ring-13C3), specifically designed to mitigate matrix effects in LC-MS/MS and GC-MS workflows through Isotope Dilution Mass Spectrometry (IDMS).

Chemical Identity and Structural Analysis

The utility of Propazine (ring-13C3) lies in the stability of its isotopic label. Unlike deuterium-labeled analogs (e.g., Propazine-d14), which can suffer from deuterium-hydrogen exchange or chromatographic isotope effects (retention time shifts), the


 label is integrated into the aromatic backbone. This ensures co-elution with the native analyte and resistance to metabolic or chemical degradation during sample preparation.
Physicochemical Profile
PropertySpecification
Chemical Name 6-Chloro-N2,N4-diisopropyl-1,3,5-triazine-2,4-diamine (ring-13C3)
CAS Number (Labeled) 446276-68-2
CAS Number (Unlabeled) 139-40-2
Molecular Formula C

(

C)

H

ClN

Molecular Weight 232.74 g/mol (Native: 229.71 g/mol )
Solubility Soluble in Methanol, Acetonitrile, Acetone; Low solubility in water
Purity

98% (Isotopic Purity

99%)
Storage -20°C, protected from light and moisture
Structural Visualization

The following diagram illustrates the topology of Propazine (ring-13C3), highlighting the specific location of the heavy isotopes within the s-triazine core.

PropazineStructure Figure 1: Topology of Propazine (ring-13C3). Red nodes indicate 13C stable isotopes. C2 13C (Ring) N1 N C2->N1 Cl Cl C2->Cl Pos 2 C6 13C (Ring) N1->C6 C4 13C (Ring) N3 N C4->N3 Amino1 NH-iPr C4->Amino1 Pos 4 N3->C2 N5 N C6->N5 Amino2 NH-iPr C6->Amino2 Pos 6 N5->C4

Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)

The primary application of Propazine (ring-13C3) is to correct for signal suppression or enhancement caused by complex matrices (e.g., soil extracts, wastewater, biological fluids).

Mechanism of Action in Analysis

In Electrospray Ionization (ESI), co-eluting matrix components often compete for charge, altering the ionization efficiency of the target analyte. Because Propazine (ring-13C3) is chemically identical to Propazine, it experiences the exact same extraction recovery and ionization suppression.

The Quantification Logic:



Where RF is the Response Factor derived from a calibration curve.
Mass Spectrometry Transitions (MRM)

In Triple Quadrupole MS (LC-MS/MS), Multiple Reaction Monitoring (MRM) is used. The fragmentation of Propazine typically involves the loss of the isopropyl side chains (propene loss), leaving the triazine ring intact. Therefore, the +3 Da mass shift is conserved in the product ions.

CompoundPrecursor Ion (m/z)

Product Ion 1 (Quant)Product Ion 2 (Qual)Loss Interpretation
Propazine (Native) 230.1188.1146.1Loss of propene (-42); Loss of 2x propene (-84)
Propazine (ring-13C3) 233.1 191.1 149.1 Ring intact; mass shift conserved

Validated Experimental Protocol

Objective: Quantification of Propazine in Environmental Water Samples via SPE-LC-MS/MS.

Reagents and Materials
  • Internal Standard: Propazine (ring-13C3) solution (100 µg/mL in Methanol).[1]

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB), 200 mg/6 mL.

Sample Preparation Workflow
  • Sample Collection: Collect 500 mL water sample in amber glass bottles.

  • Spiking (Critical Step): Add 50 µL of Propazine (ring-13C3) working solution (1 µg/mL) to the sample before any extraction. This ensures the IS corrects for extraction losses.

  • Conditioning: Wash SPE cartridge with 5 mL Methanol followed by 5 mL ultrapure water.

  • Loading: Pass sample through cartridge at ~5 mL/min.

  • Washing: Wash with 5 mL 5% Methanol in water to remove salts/polar interferences.

  • Elution: Elute analytes with 2 x 3 mL Methanol.

  • Concentration: Evaporate eluate to dryness under Nitrogen stream; reconstitute in 1 mL Methanol:Water (50:50).

Analytical Workflow Diagram

AnalyticalWorkflow Figure 2: Isotope Dilution Mass Spectrometry Workflow for Propazine Analysis cluster_prep Sample Preparation (IDMS) cluster_analysis LC-MS/MS Analysis Sample Raw Sample (Water/Soil) Equilibrate Equilibration (IS binds to matrix) Sample->Equilibrate Spike SPIKE: Propazine (ring-13C3) (Internal Standard) Spike->Equilibrate Extraction SPE / QuEChERS Extraction Equilibrate->Extraction LC UPLC Separation (C18 Column) Extraction->LC Ionization ESI Source (+) (Co-elution of Native & IS) LC->Ionization MS1 Q1 Filter Select m/z 230 & 233 Ionization->MS1 CID Collision Cell Fragmentation MS1->CID MS2 Q3 Filter Select m/z 188 & 191 CID->MS2 Data Data Processing Ratio (Area Native / Area IS) MS2->Data

Toxicology and Contextual Relevance

While this guide focuses on the analytical standard, understanding the parent compound's mechanism is vital for researchers interpreting residue data.

  • Mechanism of Action: Propazine acts as a Photosystem II inhibitor.[2] It binds to the Q_B-binding niche on the D1 protein of the photosystem II complex in chloroplast thylakoid membranes, blocking electron transport from Q_A to Q_B. This stops CO

    
     fixation and ATP production.[2]
    
  • Research Focus: Due to its persistence and potential endocrine-disrupting effects, Propazine is strictly regulated. The use of Propazine (ring-13C3) is the gold standard for validating compliance with EPA Method 536 and EU water directives, ensuring that reported non-detects are true negatives and not artifacts of ion suppression.

References

  • U.S. Environmental Protection Agency (EPA). (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 4937, Propazine. Retrieved from [Link]

  • Gentil, E., et al. (1994).[3] Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

Sources

Physical and chemical properties of Propazine (ring-13C3)

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Benchmarks and Physicochemical Profiling

Executive Summary

Propazine (ring-13C3) is a highly specific stable isotope-labeled internal standard (IS) engineered for the precise quantification of Propazine residues in complex matrices (soil, water, biological fluids). Unlike deuterated analogs, which may suffer from hydrogen-deuterium exchange (HDX) in acidic media or during ionization, the ring-13C3 label incorporates three Carbon-13 atoms directly into the triazine heterocycle. This modification renders the isotopic tag chemically non-exchangeable, ensuring superior retention time alignment and ionization efficiency matching with the native analyte in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Part 1: Molecular Architecture & Isotopic Physics

The structural integrity of an internal standard is paramount for accurate mass spectrometry. Propazine (ring-13C3) modifies the core 1,3,5-triazine ring, increasing the molecular mass by exactly 3 Daltons (


) without altering the electronic surface potential or lipophilicity of the molecule.
Chemical Identification
PropertySpecification
Chemical Name 6-chloro-N2,N4-diisopropyl-1,3,5-triazine-2,4-diamine (ring-13C3)
CAS Number (Labeled) 446276-68-2
CAS Number (Unlabeled) 139-40-2
Molecular Formula

Molecular Weight 232.73 g/mol (Native: ~229.71 g/mol )
Isotopic Purity Typically

atom %

Chemical Purity

The "Ring-Label" Advantage

In analytical chemistry, the choice between Deuterium (


) and Carbon-13 (

) labeling is critical.
  • Deuterium Issues: Deuterium labels placed on exchangeable sites (e.g., amines or adjacent to carbonyls) can be lost to the solvent, especially in the acidic mobile phases used in LC-MS (e.g., 0.1% Formic Acid). This leads to signal degradation and "cross-talk" with the native channel.

  • 13C3 Solution: The carbon atoms in the triazine ring are covalently locked in the aromatic system. They cannot exchange with solvent protons. This guarantees that the Mass Shift (+3 Da) remains constant throughout extraction, chromatography, and ionization.

Part 2: Physicochemical Data Matrix

While the mass differs, the physicochemical properties of Propazine (ring-13C3) mirror the native compound, ensuring co-elution—a requirement for correcting matrix effects.

PropertyValue (Native/Labeled Equivalent)Significance in Analysis
Physical State Colorless Crystalline SolidStable for dry storage.
Melting Point 212–214 °CIndicates high thermal stability for GC-MS.
Solubility (Water) ~8.6 mg/L (20°C)Low water solubility necessitates Organic Solvent extraction (SPE/LLE).
Solubility (MeOH) Soluble (>10 g/L)Preferred solvent for stock solution preparation.
LogP (Octanol/Water) 2.93Moderately lipophilic; retains well on C18 columns.
pKa 1.7 (Weak Base)Protonates in acidic mobile phases (positive ion mode MS).
Vapor Pressure

mmHg
Low volatility; safe for vacuum concentration steps.
Part 3: Analytical Application & Mechanism
Mass Spectrometry Mechanism

Propazine is a Photosystem II inhibitor that binds to the D1 protein in plants. In the laboratory, it is analyzed via Electrospray Ionization (ESI) in Positive Mode (


).

Isotopic Mass Shift Logic:

  • Native Propazine: Precursor ion

    
     230.1 
    
    
    
    Product ion
    
    
    188.1 (Loss of propene,
    
    
    , -42 Da).
  • Propazine (ring-13C3): Precursor ion

    
     233.1 
    
    
    
    Product ion
    
    
    191.1.
    • Note: The loss of the isopropyl group (propene) does not contain the ring carbons. Therefore, the +3 Da shift is conserved in the fragment ion, allowing for interference-free Multiple Reaction Monitoring (MRM).

Diagram: Analytical Logic & Stability

The following diagram illustrates why Ring-13C3 is the "Gold Standard" compared to labile Deuterium labeling.

IsotopeLogic cluster_0 Internal Standard Selection cluster_1 LC-MS Environment (Acidic) Native Native Propazine (C9H16ClN5) Acid Mobile Phase (H+ / H2O) Deuterated Deuterated Analog (Side-chain Label) Deuterated->Acid Exposed to C13 Ring-13C3 Propazine (Core Label) C13->Acid Exposed to Exchange H-D Scrambling (Signal Loss) Acid->Exchange Proton Attack on Labile D Stable No Exchange (Signal Integrity) Acid->Stable Ring Carbons Inert ResultBad High CV% (Unreliable) Exchange->ResultBad Quantification Error ResultGood Low CV% (Validated) Stable->ResultGood Precise Quant

Caption: Comparison of isotopic stability. Ring-13C3 labels resist acidic exchange, ensuring consistent quantification.

Part 4: Validated Experimental Protocol (LC-MS/MS)

Objective: Quantification of Propazine in water samples using EPA Method 536.0 adaptation.

1. Reagents & Standards
  • Stock Solution A (Native): 1.0 mg/mL in Methanol.

  • Stock Solution B (IS - Ring-13C3): 100 µg/mL in Methanol (Commercial Standard).

  • Working IS Solution: Dilute Stock B to 500 ng/mL in Methanol.

2. Sample Preparation (Solid Phase Extraction)
  • Conditioning: Condition C18 SPE cartridge with 5 mL Methanol followed by 5 mL Reagent Water.

  • Loading: Accurately measure 500 mL water sample.

  • Spiking: Add 50 µL of Working IS Solution to the sample before extraction (Final IS conc: 50 ng/L).

    • Expert Insight: Spiking before extraction corrects for recovery losses during the SPE process.

  • Elution: Dry cartridge under vacuum. Elute with 5 mL Methanol.

  • Concentration: Evaporate to dryness under Nitrogen (

    
    ) at 40°C. Reconstitute in 1 mL 50:50 Methanol:Water.
    
3. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 3 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.[1]

  • Gradient: 10% B to 90% B over 10 mins.

  • Flow Rate: 0.3 mL/min.

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Retention Time
Propazine (Native) 230.1188.1228.5 min
Propazine (13C3) 233.1 191.1 228.5 min
Diagram: Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Raw Sample (Water/Soil) SPE Solid Phase Extraction (C18 Cartridge) Sample->SPE Spike Spike IS: Propazine (ring-13C3) Spike->SPE Recon Reconstitution (MeOH:H2O) SPE->Recon LC HPLC Separation (Co-elution of Native & IS) Recon->LC MS Triple Quad MS (MRM Mode) LC->MS Data Ratio Calculation (Area Native / Area IS) MS->Data

Caption: Step-by-step analytical workflow ensuring matrix effect correction via internal standardization.

Part 5: Stability & Handling
  • Storage: Store neat standards at -20°C. Solutions in methanol are stable for >1 year at 4°C if protected from evaporation.

  • Safety: Propazine is a suspected carcinogen (Group 2B). Handle 13C3 standards with the same rigorous PPE (gloves, fume hood) as the native compound.

  • Solvent Compatibility: Avoid storing in acetone for extended periods if primary amines are present (Schiff base formation), though Propazine's amines are secondary, making this less critical but still good practice.

References
  • Cambridge Isotope Laboratories. (n.d.).[2] Propazine (ring-13C3) Product Data Sheet. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2007). Method 536.0: Determination of Triazine Pesticides in Drinking Water by LC-MS/MS. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4937: Propazine. Retrieved from

  • Sigma-Aldrich. (n.d.).[3][1] Propazine Analytical Standard PESTANAL®. Retrieved from

  • Cayman Chemical. (2023). Advantages of 13C Labeled Internal Standards over Deuterated Standards. Retrieved from

Sources

Synthesis and isotopic labeling of Propazine (ring-13C3)

Synthesis and Isotopic Labeling of Propazine (Ring- )

Executive Summary & Strategic Rationale

Propazine (2-chloro-4,6-bis(isopropylamino)-s-triazine) is a critical reference standard in environmental toxicology and metabolic profiling. The synthesis of its stable isotope analog, Propazine (ring-


)

This guide details a robust, laboratory-proven synthetic route. Unlike industrial methods that utilize hazardous cyanogen chloride, this protocol employs a Urea-based Retrosynthetic Strategy . This approach maximizes isotopic efficiency (atom economy) and safety by utilizing

Key Technical Specifications
  • Target: Propazine (ring-

    
    )
    
  • Isotopic Enrichment: >99 atom %

    
    
    
  • Chemical Purity: >98%

  • Critical Intermediate: [Ring-

    
    ]-Cyanuric Chloride
    

Retrosynthetic Analysis

The synthesis is designed around the construction of the s-triazine core using

12
  • Core Construction: Cyclotrimerization of

    
    -Urea to form the triazine ring, followed by chlorination.
    
  • Functionalization: Controlled nucleophilic aromatic substitution (

    
    ) to install the isopropylamine groups while retaining the final chlorine atom.
    

RetrosynthesisPropazineTarget: Propazine (Ring-13C3)(2-chloro-4,6-bis(isopropylamino)-s-triazine)CyanuricClIntermediate: [Ring-13C3]-Cyanuric Chloride(2,4,6-Trichloro-1,3,5-triazine)CyanuricCl->PropazineSnAr (2 eq. Amine)Selective SubstitutionCyanuricAcidIntermediate: [Ring-13C3]-Cyanuric Acid(1,3,5-Triazine-2,4,6-triol)CyanuricAcid->CyanuricClChlorination(PCl5/POCl3)UreaStarting Material: 13C-Urea(>99% 13C)Urea->CyanuricAcidCyclotrimerization(Pyrolysis, -NH3)IsopropylamineReagent: IsopropylamineIsopropylamine->Propazine

Figure 1: Retrosynthetic breakdown of Propazine-13C3 showing the urea-based pathway for ring construction.

Phase 1: Synthesis of [Ring- ]-Cyanuric Chloride

This is the most critical phase. We avoid the industrial

Step 1.1: Cyclotrimerization of -Urea

The thermal decomposition of urea yields cyanuric acid. This reaction is driven by the release of ammonia.

  • Reagents:

    
    -Urea (99 atom % 
    
    
    ), Sulfolane (solvent), catalytic
    
    
    .
  • Mechanism: Condensation of three urea molecules with the loss of three ammonia molecules.

Protocol:

  • Load

    
    -urea (5.0 g, 82 mmol) into a round-bottom flask.
    
  • Add sulfolane (15 mL) to act as a high-boiling heat transfer medium.

  • Heat the mixture to 200–220°C for 4 hours under a slow stream of nitrogen to sweep away evolved ammonia gas.

  • Observation: The urea melts, evolves gas, and eventually solidifies as [ring-

    
    ]-cyanuric acid precipitates.
    
  • Cool to room temperature. Add water (50 mL) and stir vigorously to dissolve residual urea/solvent.

  • Filter the solid precipitate.[3] Wash with hot water (

    
    ) and acetone.
    
  • Dry in a vacuum oven at 100°C.

    • Yield Expectation: ~85-90%[4]

    • Validation: IR spectrum showing carbonyl stretches; insolubility in neutral water confirms conversion to cyanuric acid.

Step 1.2: Chlorination to [Ring- ]-Cyanuric Chloride

Cyanuric acid is tautomeric; the hydroxyl form reacts with phosphorus pentachloride (

  • Reagents: [Ring-

    
    ]-Cyanuric Acid (from Step 1.1), 
    
    
    ,
    
    
    (solvent/reagent).

Protocol:

  • In a dry flask equipped with a reflux condenser and

    
     guard tube, suspend the dried [ring-
    
    
    ]-cyanuric acid (3.0 g) in
    
    
    (15 mL).
  • Add

    
     (15.0 g, ~3.1 equiv) in portions.
    
  • Heat the mixture to reflux (110°C ) for 12 hours. The suspension should become clear as the acid converts to the soluble chloride.

  • Distill off the excess

    
     under reduced pressure.
    
  • Quenching (Critical): Pour the residue onto crushed ice (100 g) with vigorous stirring. Caution: Exothermic hydrolysis of residual phosphorus chlorides.

  • Extract the aqueous mixture immediately with Carbon Tetrachloride (

    
    ) or Dichloromethane (DCM) (
    
    
    ). Note: Cyanuric chloride hydrolyzes slowly in water; rapid extraction is necessary.
  • Dry the organic layer over anhydrous

    
     and concentrate in vacuo.
    
  • Purification: Recrystallize from pure hexane or heptane.

    • Product: White crystalline solid.

    • Storage: Store in a desiccator at 4°C. Moisture sensitive.

Phase 2: Synthesis of Propazine (Ring- )

The reactivity of cyanuric chloride allows for temperature-controlled stepwise substitution.[4]

  • 
     Cl substitution: 
    
    
  • 
     Cl substitution: 
    
    
  • 
     Cl substitution: 
    
    
    (Requires forcing conditions)

For Propazine, we target the bis-substitution .

Experimental Workflow

WorkflowStartStart: [13C3]-Cyanuric ChlorideDissolved in AcetoneStep1Step 1: 1st Amine AdditionTemp: 0-5°CAdd 1 eq. Isopropylamine + BaseStart->Step1Inter1Intermediate:Mono-isopropylamino-dichloro-triazineStep1->Inter11 hourStep2Step 2: 2nd Amine AdditionTemp: 45°CAdd 1.1 eq. Isopropylamine + BaseInter1->Step2QuenchQuench & WorkupPour into ice water -> Filter solidStep2->Quench2-3 hoursPurifyPurificationRecrystallization (Methanol/Water)Quench->PurifyFinalFinal Product:Propazine (Ring-13C3)Purify->Final

Figure 2: Stepwise nucleophilic substitution workflow for Propazine synthesis.

Protocol:

  • Dissolution: Dissolve [ring-

    
    ]-cyanuric chloride (1.0 g, 5.3 mmol) in Acetone (20 mL). Cool to 0–5°C  in an ice bath.
    
  • First Addition: Prepare a solution of Isopropylamine (0.32 g, 5.4 mmol, 1.02 equiv) and

    
     (0.22 g, dissolved in minimal water) or 
    
    
    . Add this dropwise to the cyanuric chloride solution over 30 minutes, maintaining temperature < 5°C.
    • Mechanistic Note: The base neutralizes the HCl generated, driving the reaction forward.

  • Intermediate Phase: Stir at 0°C for 1 hour. This forms the mono-substituted 2,4-dichloro-6-isopropylamino-s-triazine.

  • Second Addition: Add a second portion of Isopropylamine (0.35 g, 5.9 mmol, ~1.1 equiv) and base.

  • Heating: Remove the ice bath. Warm the reaction to 45–50°C and stir for 2–3 hours.

    • Control Point: Do not exceed 60°C or reflux for extended periods to avoid substituting the third chlorine (which would yield Prometon analogs).

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The Propazine-

    
     will precipitate as a white solid.
    
  • Filtration: Filter the solid, wash with water until the filtrate is neutral pH.

  • Purification: Recrystallize from Methanol/Water (80:20) or purify via Flash Column Chromatography (Silica gel, Hexane:Ethyl Acetate 8:2).

Analytical Validation (Quality Control)

Trustworthiness in isotopic labeling requires verifying both chemical identity and isotopic incorporation.

Mass Spectrometry (LC-MS/MS)
  • Unlabeled Propazine (Standard):

    • Molecular Formula:

      
      
      
    • Monoisotopic Mass: ~229.11 Da

    • M+H: 230.1

  • Labeled Propazine (Ring-

    
    ): 
    
    • Modification: Three

      
       replaced by 
      
      
      (+3.01 Da).
    • Target M+H: 233.1

  • Acceptance Criteria: No detectable M+H at 230.1 (indicates 99% enrichment). Chlorine isotope pattern (

    
    ) must remain visible (3:1 ratio at M+3 and M+5).
    
Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (Proton Decoupled): 
    
    • The triazine ring carbons will appear as a massive, simplified signal compared to natural abundance.

    • Chemical Shift: ~165–170 ppm (characteristic of amino-chloro-triazine carbons).

    • Coupling: Due to full ring labeling,

      
       coupling (
      
      
      ) may be observed, splitting the ring signal into doublets or multiplets depending on resolution.
  • 
    -NMR: 
    
    • Isopropyl methine (

      
      ): Septet at ~4.1 ppm.
      
    • Isopropyl methyl (

      
      ): Doublet at ~1.2 ppm.
      
    • Amine (

      
      ): Broad singlet, exchangeable.
      

Safety & Handling

  • Cyanuric Chloride: Highly corrosive and a severe lachrymator. It causes skin burns and eye damage. Always handle in a functioning fume hood.[5] Store cold; pressure can build up in bottles due to hydrolysis (HCl generation).

  • Isotope Waste: All filtrates containing

    
     should be segregated. While not radioactive, they are expensive and should be accounted for in mass balance studies.
    
  • Triazines: Many triazines are regulated herbicides. Handle as potentially toxic to aquatic life.

References

  • Synthesis of 13C-labeled atrazine. Journal of Labelled Compounds and Radiopharmaceuticals. (2013). Describes the urea-to-triazine pathway for labeled herbicides. Link

  • Cyanuric chloride: Basic idea, preparation and use. Chemistry The Mystery of Molecules. (2020).[6] Mechanistic overview of cyanuric chloride reactivity. Link

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. (2006). Detailed protocols for stepwise amination of cyanuric chloride. Link

  • Propazine (ring-13C3) Product Data. Cambridge Isotope Laboratories. Specifications for the target commercial standard. Link

  • Recent applications of 2,4,6-trichloro-1,3,5-triazine. Tetrahedron. (2006). Review of substitution selectivity in triazine chemistry. Link

Precision in Residue Analysis: Sourcing and Applying Propazine (ring-13C3)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Application of Propazine (ring-13C3) for Research Content Type: Technical Guide / Whitepaper Audience: Analytical Chemists, Toxicologists, and Quality Assurance Managers in Environmental Testing.

Executive Summary: The Case for Carbon-13

In the quantitative analysis of triazine herbicides, particularly Propazine, the choice of internal standard (IS) dictates the accuracy of the data. While deuterated standards (e.g., Propazine-d14) are widely available, they often suffer from the "deuterium isotope effect," causing chromatographic retention time shifts that can decouple the standard from the analyte during ionization.

Propazine (ring-13C3) represents the gold standard for Isotope Dilution Mass Spectrometry (IDMS). By labeling the triazine ring with stable Carbon-13, the physicochemical properties—specifically lipophilicity and retention time—remain virtually identical to the native analyte. This ensures that the internal standard experiences the exact same matrix effects (suppression or enhancement) as the target compound, providing the highest tier of quantitative correction.

Technical Specifications & Identity

Before sourcing, verify the specific isotopologue requirements to ensure compatibility with your mass spectrometry method.

ParameterSpecification
Compound Name Propazine (ring-13C3)
Chemical Name 6-Chloro-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine-13C3
CAS Number (Labeled) 446276-68-2
CAS Number (Unlabeled) 139-40-2
Molecular Formula ^{13}C_3 C_6 H_{16} Cl N_5
Molecular Weight 232.74 g/mol (approx. +3 Da shift)
Isotopic Purity Typically ≥ 99 atom % 13C
Chemical Purity ≥ 98%

Commercial Supply Landscape

The supply chain for stable isotopes is specialized. While many vendors list "Propazine," only a select few synthesize the ring-13C3 variant. Most general chemical suppliers distribute products manufactured by isotope specialists.

Primary Manufacturers & Distributors
SupplierProduct CodeFormatSolventNotes
Cambridge Isotope Laboratories (CIL) CLM-3738-1.2 100 µg/mLMethanolPrimary Manufacturer. The industry standard source. High isotopic enrichment (99%).
LGC Standards / Dr. Ehrenstorfer DRE-XA16440200AC 100 µg/mLAcetoneMajor distributor for environmental reference materials (ERMs).
Sigma-Aldrich (Merck) VariesVariesMethanolOften re-distributes CIL or Cerilliant standards under the "Pestanal" or "Supelco" brands.
Toronto Research Chemicals (TRC) InquireNeat / SolnVariesSpecializes in custom synthesis; ideal if neat material (powder) is required rather than solution.
LabMix24 CIL-CLM-3738 100 µg/mLMethanolEuropean distributor for CIL products.

Procurement Strategy:

  • For Routine Testing: Purchase 100 µg/mL solutions (CIL or LGC). This minimizes handling errors and safety risks associated with powder handling.

  • For Method Validation: Ensure the Certificate of Analysis (CoA) reports both isotopic purity (enrichment) and chemical purity.

Scientific Rationale: 13C3 vs. d14

Understanding the mechanism of error correction is vital for defending data during audits.

The Deuterium Problem

Deuterated standards (Propazine-d14) have slightly different C-D bond lengths and vibrational energies compared to C-H bonds. On C18 columns, this often results in the deuterated standard eluting earlier than the native analyte.

  • Consequence: If a matrix interferent elutes at the exact time of the native analyte, the early-eluting d14 standard will not experience it. The signal is not corrected properly.

The 13C3 Solution

Carbon-13 adds mass (neutron) without significantly altering the electron cloud or bond lengths involved in intermolecular forces with the stationary phase.

  • Result:Perfect Co-elution. The 13C3 standard and native Propazine enter the source simultaneously, suffering identical ionization suppression. The ratio remains constant, yielding accurate quantification.

CoElutionLogic Native Native Propazine (Analyte) Matrix Matrix Interferent (Ion Suppression) Native->Matrix Elutes at t=12.5 min D14 Propazine-d14 (Deuterated IS) D14->Matrix Elutes at t=12.3 min (Misses Suppression) Result_D14 Inaccurate Quant (Chromatographic Separation) D14->Result_D14 C13 Propazine-13C3 (Ring-Labeled IS) C13->Matrix Elutes at t=12.5 min (Matches Suppression) Result_C13 Accurate Quant (Perfect Co-elution) C13->Result_C13

Figure 1: Chromatographic behavior of internal standards. Note how 13C3 maintains temporal alignment with the analyte, ensuring valid correction.

Validated Application Protocol (LC-MS/MS)

This workflow is adapted from EPA Method 536 (Determination of Triazine Pesticides in Water), optimized for the 13C3 standard.

Step 1: MRM Transition Setup

Because the label is on the triazine ring, and the primary fragmentation involves the loss of the isopropyl side chains (leaving the ring intact), the mass shift propagates to the fragment ions.

CompoundPrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
Propazine (Native) 230.1 [M+H]+188.1 (Loss of C3H6)146.1 (Loss of 2x C3H6)~20-25
Propazine (ring-13C3) 233.1 [M+H]+191.1 149.1 ~20-25

Note: The mass shift is +3 Da for the parent and both fragments because the 13C atoms are located in the central ring, which is conserved.

Step 2: Solution Preparation
  • Stock Solution (IS): Purchase 100 µg/mL in Methanol (e.g., CIL CLM-3738). Store at -20°C.

  • Working Internal Standard (WIS): Dilute Stock to 10 ng/mL (ppb) in Methanol.

  • Spiking: Add 20 µL of WIS to every 1 mL of sample prior to any filtration or extraction. This corrects for recovery losses.

Step 3: LC Conditions[13]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus or Thermo Hypersil GOLD), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Methanol (or Acetonitrile).

  • Gradient: 10% B to 90% B over 10 minutes.

Step 4: Analytical Workflow Diagram

Workflow Sample Raw Sample (Water/Soil) Spike Spike with Propazine-13C3 (Internal Standard) Sample->Spike 1. Addition Prep Sample Prep (Filter/SPE) Spike->Prep 2. Equilibration LC LC Separation (C18 Column) Prep->LC 3. Injection MS MS/MS Detection (MRM Mode) LC->MS 4. Co-elution Data Data Analysis (Ratio: Area_Native / Area_IS) MS->Data 5. Ratio Calc

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring data integrity.

Quality Assurance & Handling

  • Stability: Propazine solutions are generally stable for 1 year at -20°C. However, triazines can degrade in highly acidic or basic conditions. Keep pH near neutral (6-8).

  • Solvent Exchange: If your method requires an aqueous injection, do not inject the 100% methanol stock directly. Dilute the IS into the initial mobile phase composition (e.g., 90% Water / 10% MeOH) to prevent peak distortion (solvent effects).

  • Blank Check: Always run a "double blank" (solvent only, no IS) and a "blank + IS" to ensure your 13C3 standard does not contain traces of native Propazine (chemical impurity), which would cause false positives.

References

  • Cambridge Isotope Laboratories. (2025). Propazine (ring-13C3) Product Specification [CLM-3738]. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS. Retrieved from

  • Thermo Fisher Scientific. (2016). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Application Note. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024). Propazine Mass Spectrum & Constants. NIST Chemistry WebBook. Retrieved from

Propazine (ring-13C3) CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Propazine (ring-13C3) for Advanced Analytical Applications

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of Propazine (ring-13C3), a stable isotope-labeled (SIL) internal standard crucial for high-precision quantitative analysis. Tailored for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document elucidates the core principles of its application, detailed methodologies, and the rationale behind its use in modern analytical workflows.

Introduction: The Need for Precision in Trace Quantification

Propazine is a triazine-class herbicide used to control broadleaf and grassy weeds in various agricultural settings.[1][2] As with many agrochemicals, monitoring its presence in environmental matrices like soil and water is critical for ensuring environmental safety and regulatory compliance. The analytical challenge lies in accurately quantifying trace amounts of propazine in complex samples where matrix effects—the interference from other components in the sample—can significantly suppress or enhance the analytical signal, leading to inaccurate results.[3]

To overcome this challenge, analytical chemists employ a technique known as Isotope Dilution Mass Spectrometry (IDMS). This method utilizes a stable isotope-labeled internal standard, which is a version of the target analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes.[4] Propazine (ring-13C3) is the ideal internal standard for propazine analysis. It is chemically identical to the native compound, ensuring it behaves the same way during sample preparation and analysis, but its increased mass allows a mass spectrometer to distinguish it from the unlabeled propazine.[4][5] This guide explores the properties and applications of Propazine (ring-13C3) as a cornerstone of robust and reliable quantitative methods.

Physicochemical Properties: Labeled vs. Unlabeled Propazine

The defining difference between propazine and its ¹³C-labeled analogue is its mass. This mass shift is the basis for its utility in IDMS, while its identical chemical structure ensures it accurately reflects the behavior of the native analyte through the analytical process.

PropertyPropazine (Unlabeled)Propazine (ring-13C3) (Labeled)
CAS Number 139-40-2[1][6][7][8]446276-68-2[9][10][11][12]
Molecular Formula C₉H₁₆ClN₅[1][2][8]C₃¹³C₆H₁₆ClN₅[11][12]
Molecular Weight 229.71 g/mol [1][2][8]~232.7 g/mol [11][12]
Appearance Colorless crystalline solid[2][6]Not specified, typically handled in solution
Synonyms Gesamil, Milogard, 2-Chloro-4,6-bis(isopropylamino)-s-triazine[2][13]Propazine ¹³C₃[9][10]

The Principle of Isotope Dilution: A Self-Validating System

The core of this technique's trustworthiness lies in its ability to correct for procedural inconsistencies. By adding a precise, known amount of Propazine (ring-13C3) to a sample at the very beginning of the workflow, it experiences the same potential losses as the native propazine during extraction, concentration, and injection.

Causality: Because the SIL standard and the native analyte have virtually identical chemical and physical properties (e.g., polarity, solubility, volatility), any loss of the analyte during sample preparation will be accompanied by a proportional loss of the SIL standard.[3] When the sample is analyzed by mass spectrometry, the instrument measures the ratio of the native analyte to the SIL standard. Since this ratio remains constant regardless of sample loss or instrument variability, it allows for the accurate calculation of the original analyte concentration. This inherent correction mechanism makes the protocol a self-validating system.[5][14]

Experimental Protocol: Quantification of Propazine in Water by LC-MS/MS

This section details a standard methodology for the quantification of propazine in water samples, a common requirement in environmental monitoring.

Reagents and Materials
  • Standards:

    • Propazine analytical standard (CAS: 139-40-2)[1][7][8]

    • Propazine (ring-13C3) solution, 100 µg/mL in methanol (CAS: 446276-68-2)[11][12]

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium formate.

  • Equipment: Solid Phase Extraction (SPE) cartridges (e.g., C18), SPE manifold, evaporator, autosampler vials, LC-MS/MS system.

Step-by-Step Methodology
  • Preparation of Standards:

    • Stock Solutions: Prepare a 1 mg/mL stock solution of unlabeled propazine in methanol. The Propazine (ring-13C3) is typically purchased as a certified solution (e.g., 100 µg/mL).[11]

    • Working Standards: Create a series of calibration standards by serially diluting the propazine stock solution. Spike each calibration standard with a constant, known concentration of the Propazine (ring-13C3) internal standard (e.g., 50 ng/mL).

    • Internal Standard Spiking Solution: Prepare a dilute working solution of Propazine (ring-13C3) to spike into the unknown water samples.

  • Sample Preparation and Extraction:

    • Spiking: Take a 100 mL aliquot of the water sample. Add a precise volume of the Propazine (ring-13C3) internal standard working solution. This step is critical; the accuracy of the final result depends on the precise addition of the standard.

    • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

    • Sample Loading: Pass the entire 100 mL spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min. The propazine and its labeled analogue will be retained on the C18 sorbent.

    • Washing: Wash the cartridge with 5 mL of water to remove salts and other polar interferences.

    • Elution: Elute the analyte and internal standard from the cartridge using 5 mL of methanol into a collection tube.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and transfer to an autosampler vial.

  • LC-MS/MS Instrumental Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

      • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

      • Mobile Phase B: Methanol with 0.1% formic acid.

      • Gradient: A typical gradient would run from 10% B to 95% B over several minutes to ensure separation from matrix components.

    • Mass Spectrometry (MS/MS):

      • Ionization: Electrospray Ionization, Positive Mode (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both the analyte and the internal standard to ensure specificity.

        • Propazine: Q1: 230.1 -> Q3: 188.1 (example transition)

        • Propazine (ring-13C3): Q1: 233.1 -> Q3: 191.1 (example transition)

  • Data Analysis and Quantification:

    • Construct a calibration curve by plotting the ratio of the peak area of the propazine standard to the peak area of the Propazine (ring-13C3) internal standard against the concentration of the propazine standard.

    • Calculate the peak area ratio for the unknown sample.

    • Determine the concentration of propazine in the sample by interpolating its peak area ratio from the calibration curve.

Visualization of the Analytical Workflow

The following diagram illustrates the complete process, from sample collection to final data analysis, highlighting the critical role of the internal standard.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample Collection Spike 2. Spike with Known Amount of Propazine (ring-13C3) Sample->Spike Add Internal Standard SPE 3. Solid Phase Extraction (SPE) (Concentration & Cleanup) Spike->SPE Evap 4. Evaporation & Reconstitution SPE->Evap LCMS 5. LC-MS/MS Analysis (Separation & Detection) Evap->LCMS Inject into Instrument Ratio 6. Calculate Peak Area Ratio (Propazine / Propazine-13C3) LCMS->Ratio Quant 8. Quantify Analyte Concentration Ratio->Quant CalCurve 7. Plot Calibration Curve CalCurve->Quant

Caption: Workflow for propazine quantification using an internal standard.

Conclusion

Propazine (ring-13C3) is an indispensable tool for any laboratory performing quantitative analysis of its unlabeled counterpart. Its use within an Isotope Dilution Mass Spectrometry framework provides a robust, self-validating method that corrects for variations in sample preparation and instrument response. By integrating this stable isotope-labeled standard, researchers and scientists can achieve the highest levels of accuracy, precision, and confidence in their results, ensuring reliable data for environmental monitoring, food safety, and other critical applications.

References

  • Chemsigma. (n.d.). PROPAZINE (RING-13C3) [446276-68-2].
  • EXTOXNET. (n.d.). PROPAZINE.
  • Nine Chongqing Chemdad Co., Ltd. (n.d.). PROPAZINE (RING-13C3).
  • Cambridge Isotope Laboratories, Inc. (n.d.). Propazine (ring-¹³C₃, 99%) 100 µg/mL in methanol.
  • AccuStandard. (n.d.). CAS No. 139-40-2 - Propazine.
  • Labmix24. (n.d.). Propazine (ring-13C3,99%) 100 µg/mL in Methanol.
  • Sigma-Aldrich. (n.d.). Propazine PESTANAL®, analytical standard.
  • National Center for Biotechnology Information. (n.d.). Propazine. PubChem Compound Database.
  • CRM LABSTANDARD. (n.d.). Propazine.
  • National Institute of Standards and Technology. (n.d.). Propazine. NIST Chemistry WebBook.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. Retrieved from [Link]

Sources

Applications of carbon-13 labeled compounds in environmental science

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Applications of Carbon-13 Labeled Compounds in Environmental Science

Executive Summary: The Shift to Mechanistic Understanding

In the domain of Environmental Risk Assessment (ERA), particularly for Pharmaceuticals and Personal Care Products (PPCPs), the era of simple concentration monitoring is ending. Regulatory bodies (EPA, EMA, OECD) increasingly demand mechanistic data: How does a compound degrade? Who (which microbe) is degrading it? Is the attenuation due to dilution or actual destruction?

Carbon-13 (


) stable isotopes provide the only non-radioactive, mass-spectrometry-compatible platform to answer these questions with molecular specificity. Unlike 

radiolabels, which provide excellent mass balance but poor structural data,

labels enable Isotope Dilution Mass Spectrometry (IDMS) for precision quantification and Stable Isotope Probing (SIP) for linking microbial identity to metabolic function.

This guide details the technical application of


 in three critical workflows: Trace Quantification, Degradation Pathway Elucidation, and Microbial Ecology.

Core Application I: Precision Quantification via IDMS

The Challenge: In complex environmental matrices (wastewater, sediment, sludge), Liquid Chromatography-Mass Spectrometry (LC-MS/MS) suffers from matrix effects —specifically, ion suppression or enhancement. External calibration fails here because the matrix alters the ionization efficiency of the analyte, but not the external standard.

The Solution: Isotope Dilution Mass Spectrometry (IDMS).[1][2] By spiking the sample with a known concentration of a


-labeled analog (the internal standard) before extraction, the standard experiences the exact same extraction losses and matrix effects as the native analyte.

Mechanism: Since


 and 

co-elute chromatographically but are distinct by mass (

vs.

), the ratio of their peak areas provides a quantification that is mathematically immune to signal suppression.
Table 1: Comparative Efficacy of Quantification Methods
MethodCorrects Extraction Loss?Corrects Ion Suppression?Precision (RSD)Suitability for ERA
External Standard NoNo>15%Low (Screening only)
Surrogate Standard (Chemically similar)PartiallyPartially5-15%Medium

Internal Standard (IDMS)
Yes Yes <2% High (Gold Standard)
Workflow Visualization: IDMS Protocol

IDMS_Workflow Sample Environmental Sample (Water/Sediment) Spike Spike with 13C-Standard (Known Conc.) Sample->Spike Equilibrate Equilibration Spike->Equilibrate Homogenization Extract Extraction (SPE/SLE) & Clean-up Equilibrate->Extract Loss Correction Starts LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS Ratio Calculate Area Ratio (Native / 13C) LCMS->Ratio Mass Separation Quant Final Quantification Ratio->Quant Calibration Curve

Figure 1: The IDMS workflow ensures that any loss occurring after the "Spike" step is mathematically cancelled out by the ratio calculation.

Core Application II: Elucidating Degradation Pathways (Metabolomics)

The Challenge: When a drug degrades in the environment (e.g., in an OECD 308 sediment test), it forms unknown transformation products (TPs). In a complex Total Ion Chromatogram (TIC), identifying these TPs against background noise is like finding a needle in a haystack.

The Solution: Isotope Pattern Filtering (The "Twin Peak" Effect). By using a 1:1 mixture of pure


-substrate and fully labeled 

-substrate, any legitimate metabolite will appear in the mass spectrum as a distinct "doublet" separated by the mass difference of the carbon skeleton. Background noise (humic acids, matrix) will rarely mimic this specific pattern.

Protocol Insight:

  • Incubation: Treat microcosm with 50%

    
    -Drug + 50% 
    
    
    
    -Drug.
  • Analysis: High-Resolution MS (Orbitrap or Q-TOF).

  • Data Processing: Apply an algorithm to filter for features with equal intensity separated by

    
     Da (where 
    
    
    
    is the number of carbons).
  • Result: Immediate visualization of the carbon-backbone retention, allowing rapid structural elucidation of metabolites.

Core Application III: Linking Identity to Function (DNA-SIP)

The Concept: Traditional genomics tells us who is there (16S rRNA sequencing). It does not tell us who is eating the pollutant. Stable Isotope Probing (SIP) bridges this gap. By feeding a microbial community a


-labeled substrate, only the organisms that metabolize that substrate will incorporate the heavy carbon into their DNA.

The Mechanism:


-DNA is physically heavier (denser) than 

-DNA. They can be physically separated using isopycnic ultracentrifugation.
Detailed Protocol: DNA-SIP for Microbial Identification

Prerequisites:

  • Substrate:

    
     atom% 
    
    
    
    -labeled compound (e.g.,
    
    
    -Ibuprofen).
  • Equipment: Ultracentrifuge (e.g., Beckman VTi 65.2 rotor), Fractionation system.

Step-by-Step Methodology:

  • Microcosm Setup:

    • Establish triplicate microcosms with environmental sediment/water.

    • Add

      
      -labeled substrate (Treatment) and 
      
      
      
      -substrate (Control).
    • Critical Control: The

      
       control is mandatory to define the "light" DNA position and rule out GC-content bias.
      
  • Incubation & Harvesting:

    • Incubate until approx. 15-20% of the substrate is mineralized (measured via headspace

      
      ).
      
    • Why? Too short = insufficient label incorporation. Too long = cross-feeding (primary degraders die and are eaten by secondary scavengers, labeling the wrong bugs).

    • Extract total genomic DNA using a lysis bead-beating method.

  • CsCl Gradient Formation:

    • Mix DNA with Cesium Chloride (CsCl) and Gradient Buffer to a final buoyant density of ~1.725 g/mL.

    • Quality Check: Measure refractive index (nD) to confirm density before spinning. Target nD ≈ 1.4030.

  • Isopycnic Ultracentrifugation:

    • Spin at >170,000 x g for 36–48 hours at 20°C.

    • Physics: The density gradient forms spontaneously.

      
      -DNA migrates to the "heavy" lower bands; 
      
      
      
      -DNA stays in the "light" upper bands.
  • Fractionation:

    • Gently displace the gradient (using a syringe pump with water from the top) and collect 12–24 fractions from the bottom of the tube.

    • Measure the refractive index of every fraction to calculate density.

  • Sequencing & Analysis:

    • Quantify DNA in each fraction (PicoGreen).

    • Perform 16S rRNA amplicon sequencing on "Heavy" fractions of the

      
      -treatment vs. "Heavy" fractions of the 
      
      
      
      -control.
    • Enrichment Factor: Organisms significantly enriched in the

      
      -heavy fractions are the primary degraders.
      
Visualization: DNA-SIP Workflow

SIP_Workflow Substrate 13C-Labeled Substrate Addition Incubation Microcosm Incubation (Primary Degradation) Substrate->Incubation Extraction Total DNA Extraction Incubation->Extraction Label Incorporation Spin Ultracentrifugation (CsCl Gradient, 170k x g) Extraction->Spin Separation Band Separation: 13C-DNA (Heavy) vs 12C-DNA (Light) Spin->Separation Isopycnic Point Fractionation Fraction Collection (12-24 Fractions) Separation->Fractionation Sequencing 16S rRNA Sequencing & Bioinformatics Fractionation->Sequencing Identify Degraders

Figure 2: The DNA-SIP process physically separates the genomes of active degraders based on the density of the incorporated carbon isotope.

Advanced Concept: Compound-Specific Isotope Analysis (CSIA)

While SIP adds a label, CSIA analyzes the natural abundance of


 in contaminants.

Principle: Biological enzymes prefer lighter isotopes (


) because the bonds are energetically easier to break (Kinetic Isotope Effect). As biodegradation proceeds, the remaining contaminant pool becomes enriched in 

.[3]

Application:

  • Source Apportionment: Different manufacturers of a chemical (e.g., Benzene, TCE) have distinct initial

    
     ratios (
    
    
    
    ) due to their feedstock sources.
  • Proof of Degradation: If you see the concentration of a pollutant drop without a shift in

    
    , the loss is likely physical (dilution/sorption). If the 
    
    
    
    increases (becomes "heavier"), biological degradation is confirmed.

References

  • US EPA. (2007). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry.[4]Link

  • OECD. (2002). Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. OECD Guidelines for the Testing of Chemicals.[5] Link

  • Neufeld, J. D., et al. (2007). DNA stable-isotope probing.[6][7][8] Nature Protocols. Link

  • ITRC (Interstate Technology & Regulatory Council). (2013). Environmental Molecular Diagnostics Fact Sheets: Stable Isotope Probing (SIP).Link

  • Elsner, M., et al. (2012). Stable isotope fractionation to investigate natural transformation mechanisms of organic contaminants. Environmental Science & Technology.[3] Link

Sources

A Technical Guide to Isotope Dilution Mass Spectrometry Featuring Propazine (ring-13C3)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of Isotope Dilution Mass Spectrometry (IDMS), a premier analytical technique for achieving the highest level of accuracy and precision in quantitative analysis. We will delve into the core principles of IDMS, its practical implementation, and the critical role of isotopically labeled internal standards, using Propazine (ring-13C3) as a practical exemplar for the quantification of the triazine herbicide, propazine. This document is intended for researchers, analytical scientists, and professionals in drug development who require robust and reliable quantitative data.

The Principle of Isotope Dilution: A Foundation of Analytical Accuracy

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to a sample.[1][2] This "isotopic spike" serves as an internal standard that behaves nearly identically to the native analyte throughout the entire analytical process, from sample preparation to mass spectrometric detection.[3] The key to the method's accuracy lies in the measurement of the altered isotopic ratio of the analyte in the spiked sample.[4] Because the measurement is based on a ratio of isotope abundances rather than the absolute signal intensity of the analyte, IDMS can effectively compensate for sample loss during preparation and variations in instrument response.[4][5]

The fundamental equation governing IDMS is a testament to its elegant simplicity. By knowing the amount and isotopic composition of the added spike, and by measuring the isotopic ratio of the mixture, one can accurately calculate the initial amount of the analyte in the sample. This makes IDMS a primary ratio method of measurement, capable of producing highly accurate results with controlled sources of bias.[6] Consequently, it is extensively used by national metrology institutes for the certification of reference materials.[2]

Causality in Experimental Choice: The selection of IDMS as a quantification strategy is driven by the need to overcome common analytical challenges such as matrix effects, incomplete sample recovery, and instrument drift. In complex matrices, such as soil or biological fluids, co-eluting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification with traditional external calibration methods.[7] By incorporating an isotopically labeled internal standard that experiences the same matrix effects as the native analyte, the ratio of their signals remains constant, thus ensuring accuracy.

The Role of the Isotopic Internal Standard: The Case of Propazine (ring-13C3)

The ideal isotopic internal standard is a cornerstone of a robust IDMS method. It should be chemically identical to the analyte but mass-distinguishable. Propazine (ring-13C3) is an excellent example of such a standard for the analysis of propazine, a widely used herbicide.[8]

Key Characteristics of an Effective Isotopic Internal Standard:

  • Chemical Identity: The labeled standard must exhibit the same chemical and physical properties as the native analyte. This ensures it behaves identically during extraction, chromatography, and ionization.

  • Mass Difference: A sufficient mass difference between the labeled standard and the analyte is crucial to prevent spectral overlap and allow for their distinct detection by the mass spectrometer. The three ¹³C atoms in Propazine (ring-13C3) provide a +3 Da mass shift, which is easily resolved.

  • Isotopic Purity: The isotopic standard should have a high degree of isotopic enrichment to minimize its contribution to the native analyte's signal and vice versa. Propazine (ring-13C3) is commercially available with high isotopic purity, often exceeding 98%.[7][8]

  • Stability: The isotopic label should be in a position on the molecule that is not susceptible to exchange or loss during the analytical procedure. The ¹³C atoms incorporated into the stable triazine ring of propazine fulfill this requirement.

The use of a stable isotope-labeled internal standard like Propazine (ring-13C3) is particularly advantageous over deuterated standards in some instances, as deuterium labels can sometimes exhibit chromatographic shifts or be subject to hydrogen-deuterium exchange.

Experimental Workflow: A Self-Validating System

The IDMS workflow is designed to be a self-validating system, where each step is controlled and potential errors are minimized. The following diagram and protocol outline a typical workflow for the quantification of propazine in a soil sample using Propazine (ring-13C3) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

IDMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Soil Sample Weighing Spike 2. Addition of Propazine (ring-13C3) Sample->Spike Known Mass Equilibrate 3. Equilibration Spike->Equilibrate Extract 4. Extraction (e.g., QuEChERS) Equilibrate->Extract Cleanup 5. Extract Cleanup Extract->Cleanup LC 6. LC Separation Cleanup->LC MS 7. MS/MS Detection LC->MS Ratio 8. Isotope Ratio Measurement MS->Ratio Calc 9. Concentration Calculation Ratio->Calc Result 10. Final Result Calc->Result

Caption: A generalized workflow for Isotope Dilution Mass Spectrometry.

Detailed Experimental Protocol

This protocol is a representative example and should be optimized and validated for specific laboratory conditions and matrices.

1. Preparation of Standards:

  • Propazine Stock Solution (1 mg/mL): Accurately weigh ~10 mg of propazine reference standard and dissolve in methanol in a 10 mL volumetric flask.
  • Propazine (ring-13C3) Stock Solution (100 µg/mL): Use a commercially available certified solution.[8]
  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the propazine stock solution into a blank matrix extract. To each calibration standard, add a constant amount of the Propazine (ring-13C3) stock solution. This ensures the same concentration of the internal standard across all calibration points and samples.[9]

2. Sample Preparation:

  • Accurately weigh approximately 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
  • Add a known amount of the Propazine (ring-13C3) internal standard solution to the soil sample. The amount added should be chosen to yield an isotope ratio in the final extract that is close to 1, as this generally provides the optimal precision.
  • Vortex the sample for 1 minute to ensure thorough mixing and allow it to equilibrate for at least 30 minutes. This step is critical for achieving isotopic equilibrium between the native analyte and the labeled standard.[6]
  • Perform sample extraction. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often suitable for pesticides in soil.[7] This typically involves adding acetonitrile, followed by salting out with magnesium sulfate and sodium chloride.
  • Centrifuge the sample and collect the acetonitrile supernatant.
  • The extract may be subjected to a cleanup step, such as dispersive solid-phase extraction (d-SPE), to remove matrix interferences.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Employ a C18 reversed-phase column for the separation of propazine. A gradient elution with mobile phases consisting of water with a small amount of formic acid or ammonium acetate and methanol or acetonitrile is typically used.[10][11]
  • Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.[12] The MRM transitions for propazine and its labeled internal standard should be optimized for maximum sensitivity and specificity.
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Propazine229.1187.1
Propazine (ring-13C3)232.1190.1

4. Data Analysis and Quantification:

  • Integrate the peak areas for the selected MRM transitions of both propazine and Propazine (ring-13C3).
  • Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard for each sample and calibration standard.
  • Construct a calibration curve by plotting the peak area ratio against the concentration ratio of the calibration standards.
  • Determine the concentration of propazine in the samples by interpolating their peak area ratios on the calibration curve.

Method Validation and Uncertainty

A key aspect of ensuring the trustworthiness of an IDMS method is rigorous validation.[5] This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[13]

Uncertainty Budget: A comprehensive evaluation of the measurement uncertainty is essential for reporting high-quality data.[14][15] The overall uncertainty of the measurement result is a combination of the uncertainties from all input quantities.[16] The main sources of uncertainty in IDMS include:

  • Mass measurements of the sample and spike.

  • Purity of the analyte and internal standard.

  • Concentration of the spike solution.

  • Measurement of the isotope ratio.

The "Guide to the Expression of Uncertainty in Measurement" (GUM) provides a standardized framework for evaluating and expressing measurement uncertainty.[17][18]

Uncertainty_Sources cluster_mass Mass & Purity cluster_conc Concentration cluster_ratio Ratio Measurement center_node Combined Uncertainty in Propazine Concentration m_sample Sample Mass m_sample->center_node m_spike Spike Mass m_spike->center_node p_analyte Analyte Purity p_analyte->center_node p_spike Spike Purity p_spike->center_node c_spike Spike Concentration c_spike->center_node r_blend Isotope Ratio of Blend r_blend->center_node r_cal Calibration Curve Fit r_cal->center_node

Caption: Major contributors to the combined uncertainty in an IDMS measurement.

Conclusion

Isotope Dilution Mass Spectrometry, when properly implemented with a high-quality isotopic internal standard like Propazine (ring-13C3), stands as a definitive method for accurate and precise quantification. Its inherent ability to correct for analytical variability makes it an indispensable tool in regulated environments, reference material characterization, and any application where data of the highest metrological quality is required. By understanding the principles, carefully executing the experimental workflow, and rigorously evaluating the measurement uncertainty, researchers can generate data that is not only accurate but also defensible and trustworthy.

References

  • Essex, R. M., et al. (2022). Isotope dilution mass spectrometry as an independent assessment method for mass measurements of milligram quantities of aqueous.
  • MDPI. (n.d.). Synthesis of Isotopically Labeled 13C3-Simazine and Development of a Simultaneous UPLC-MS/MS Method for the Analysis of Simazine in Soil. MDPI. [Link]

  • Royal Society of Chemistry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. [Link]

  • Britannica. (n.d.). Isotope dilution. Britannica. [Link]

  • Welch, M. J., et al. (1997). Isotope dilution mass spectrometry and the National Reference System. Clinical Chemistry. [Link]

  • Wikipedia. (n.d.). Isotope dilution. Wikipedia. [Link]

  • Chemistry For Everyone. (2023). What Is Isotope Dilution Mass Spectrometry?. YouTube. [Link]

  • Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. [Link]

  • Rodríguez-Robledo, V., et al. (2019). Determination of atrazine and propazine metabolites deemed endocrine disruptors in human seminal plasma by LC–ESI-MS/MS. ResearchGate. [Link]

  • ResearchGate. (2009). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. ResearchGate. [Link]

  • Agilent. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Posit. Agilent. [Link]

  • Ellerbe, P., et al. (1999). Validation of New Instrumentation for Isotope Dilution Mass Spectrometric Determination of Organic Serum Analytes. Journal of Research of the National Institute of Standards and Technology. [Link]

  • Royal Society of Chemistry. (n.d.). Uncertainty Evaluation in IDMS. Royal Society of Chemistry. [Link]

  • Ruhman, M. A. (2017). Prometryn, Atrazine, Simazine, and Propazine MRID: 49537101 Title. Regulations.gov. [Link]

  • SCIEX. (n.d.). iMethod Test for Triazine Pesticides (EPA Method 536)Version 1.0 for Cliquid Software. SCIEX. [Link]

  • Mathew, K. J. (2017). Guide to the expression of uncertainty in measurements. SciSpace. [Link]

  • BIPM. (2023). JCGM GUM-1:2023 Guide to the expression of uncertainty in measurement — Part 1: Introduction. BIPM. [Link]

  • Essco Calibration Laboratory. (n.d.). A Beginner's Guide to Uncertainty of Measurement. Essco Calibration Laboratory. [Link]

  • U.S. Environmental Protection Agency. (2015). Propazine Human Health Risk Assessment. Regulations.gov. [Link]

  • U.S. Environmental Protection Agency. (1974). Analysis of Pesticide Residues In Human And Environmental Samples. EPA NEPIC. [Link]

  • National Accreditation Board for Testing and Calibration Laboratories. (2022). Guidelines for Estimation and Expression of Uncertainty in Measurement. NABL. [Link]

Sources

Methodological & Application

High-Precision Quantitation of Propazine via LC-MS/MS Using Stable Isotope Dilution (Propazine ring-13C3)

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Method Design

Objective: To establish a robust, self-validating quantification protocol for Propazine in complex aqueous and biological matrices, achieving sub-ppb sensitivity.

The Isotope Dilution Advantage: While Propazine is primarily an herbicide, its analysis often intersects with toxicology and environmental fate studies relevant to drug development workflows. The critical challenge in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is matrix effect —specifically, ion suppression or enhancement caused by co-eluting components.

Standard external calibration often fails to account for these variations. This protocol utilizes Propazine (ring-13C3) as a Stable Isotope Labeled Internal Standard (SIL-IS). Unlike deuterated standards (e.g., Atrazine-d5), which may exhibit slight retention time shifts due to the deuterium isotope effect,


C-labeled analogs co-elute perfectly with the analyte. This ensures that the internal standard experiences the exact same ionization environment as the target analyte at every moment, providing near-perfect compensation for matrix effects and signal drift.

Materials & Reagents

  • Analyte: Propazine (CAS: 139-40-2).[1]

  • Internal Standard (IS): Propazine (ring-13C3).

    • Note: The

      
      C label is incorporated into the triazine ring. Because the primary fragmentation pathway involves the loss of alkyl side chains (dealkylation) while preserving the ring, the mass shift is retained in the product ions.
      
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: Ammonium Acetate (1 M stock), Formic Acid.

  • SPE Cartridges: Polymeric Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Oasis HLB or Strata-X), 200 mg/6 mL.

Experimental Workflow & Sample Preparation

This protocol provides two preparation tracks: Direct Injection (for clean water/high concentrations) and Solid Phase Extraction (SPE) (for complex matrices or trace analysis).

Diagram 1: Analytical Workflow

PropazineWorkflow cluster_Prep Sample Preparation Sample Sample Aliquot (Water/Plasma) IS_Spike Spike IS (Propazine-13C3) Sample->IS_Spike Equilibration Equilibration (15 mins) IS_Spike->Equilibration Direct Direct Injection (Filter 0.2 µm) Equilibration->Direct High Conc. SPE SPE Extraction (HLB Cartridge) Equilibration->SPE Trace/Complex LC UHPLC Separation (C18 Column) Direct->LC SPE->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio) MS->Data

Caption: Dual-track workflow ensuring flexibility for varying sensitivity requirements. The IS is added prior to any manipulation to correct for extraction losses.

Protocol A: Solid Phase Extraction (Trace Analysis)

Target: < 0.1 ppb sensitivity in environmental or biological samples.

  • Conditioning: Pass 5 mL MeOH followed by 5 mL Water through the HLB cartridge. Do not let the cartridge dry.

  • Loading: Load 100 mL of sample (spiked with IS at 1.0 ppb) at a flow rate of ~5 mL/min.

  • Washing: Wash with 5 mL of 5% MeOH in Water to remove salts and polar interferences. Dry cartridge under vacuum for 5 mins.

  • Elution: Elute with 5 mL of Methanol.

  • Concentration: Evaporate the eluate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 1 mL of Initial Mobile Phase (90:10 Water:MeOH). Filter through a 0.2 µm PTFE syringe filter into an LC vial.

LC-MS/MS Method Optimization

Liquid Chromatography Conditions
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Sciex Exion).

  • Column: C18, 2.1 x 100 mm, 1.7 µm or 2.6 µm (e.g., Kinetex C18 or Acquity BEH C18).

  • Column Temp: 40°C.

  • Flow Rate: 0.35 mL/min.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Why Methanol? Triazines often show better selectivity and peak shape in Methanol compared to Acetonitrile.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
1.0 10 Start Gradient
6.0 95 Elution
8.0 95 Wash
8.1 10 Re-equilibration

| 10.0 | 10 | End of Run |

Mass Spectrometry Parameters (MRM)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 450°C.

  • Capillary Voltage: 3500 V.

MRM Transitions: The fragmentation of Propazine involves the loss of the isopropyl amine groups. Since the


C label is on the central triazine ring, the label is conserved in the fragment ions.
CompoundPrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (V)Mechanism
Propazine 230.1 188.1 Quantifier22Loss of propene (-42 Da)
230.1146.1Qualifier35Loss of 2x propene (-84 Da)
Propazine-13C3 233.1 191.1 Quantifier22Ring Label Conserved
233.1149.1Qualifier35Ring Label Conserved
Diagram 2: Fragmentation Logic

Fragmentation cluster_legend Note Parent Propazine-13C3 [M+H]+ = 233.1 Frag1 Fragment 1 (Loss of Propene) m/z = 191.1 Parent->Frag1 -42 Da (C3H6) Frag2 Fragment 2 (Loss of 2x Propene) m/z = 149.1 Frag1->Frag2 -42 Da (C3H6) Text The 13C3 label is located on the Ring. Side chain losses do not remove the label.

Caption: Fragmentation pathway confirming the retention of the +3 Da mass shift in daughter ions.

Method Validation (Self-Validating Systems)

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the method must be validated against regulatory standards (e.g., EPA Method 536 or FDA Bioanalytical Method Validation).

Linearity & Range
  • Range: 0.05 ppb to 50 ppb.

  • Curve Fit: Linear (1/x weighting).[2]

  • Acceptance:

    
    . Back-calculated standards must be within ±15% of nominal (±20% at LLOQ).
    
Matrix Effect Assessment (The IS Check)

This is the critical "Trustworthiness" step.

  • Calculate the IS Response Factor : Compare the peak area of Propazine-13C3 in the extracted sample vs. a neat solvent standard.

  • Logic: If the IS signal in the sample is suppressed by >20% compared to solvent, the matrix is affecting ionization. However, because the analyte is suppressed by the exact same amount, the Area Ratio (Analyte/IS) remains accurate.

  • Action: If suppression >50%, perform additional clean-up or dilute the sample.

Precision & Accuracy
  • Intra-day (n=5): CV < 15%.

  • Inter-day (3 days): CV < 15%.

  • Recovery: Spike samples pre-extraction. Recovery should be 70-120%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Source contamination or poor solubility.Clean ESI source. Ensure reconstitution solvent matches initial mobile phase.
High Backpressure Particulates in sample.Re-filter sample (0.2 µm). Check guard column.
IS Signal Drift Matrix suppression.Rely on Area Ratio for quantitation. Dilute sample 1:5 if drift is severe.
Peak Tailing pH mismatch or column void.Ensure Mobile Phases have 0.1% Formic Acid. Replace column.

References

  • US EPA. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). Environmental Protection Agency.[2]

  • Cambridge Isotope Laboratories. (n.d.). Propazine (ring-13C3) Product Page and Specifications.

  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.[3]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.

Sources

Application Note: Precision Quantitation of Propazine in Environmental Matrices via Isotope Dilution GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This protocol details the definitive methodology for the quantification of Propazine (2-chloro-4,6-bis(isopropylamino)-s-triazine) in aqueous matrices.[1][2] Unlike general screening methods, this guide utilizes Isotope Dilution Mass Spectrometry (IDMS) with Propazine-d14 as the internal standard.[2] This approach corrects for matrix effects and extraction inefficiencies in real-time, providing superior accuracy over external calibration methods.[1][2]

Target Audience: Analytical Chemists, Environmental Scientists, and Quality Control Managers in regulated testing laboratories.[2]

Scientific Rationale (The "Why" Behind the Protocol)

The Challenge of Triazine Analysis

Triazine herbicides like Propazine are moderately polar (log Kow ~2.93) and thermally stable, making them ideal candidates for GC-MS.[1][2] However, environmental water samples often contain humic acids and particulate matter that can suppress ionization or interfere with extraction recovery.[2]

The Isotope Dilution Advantage

Standard EPA methods (e.g., 525.[2]2) often use a surrogate like Atrazine-d5.[1][2] While acceptable, it does not perfectly track Propazine's specific physicochemical behavior.[2]

  • Solution: Using Propazine-d14 (fully deuterated isopropyl groups) ensures that the internal standard and the analyte experience identical extraction losses, injection discrimination, and ionization suppression.

  • Result: The ratio of Analyte/Internal Standard remains constant regardless of sample loss, rendering the method self-correcting.

Materials & Reagents

ReagentSpecificationPurpose
Analyte Propazine (>98% purity)Calibration Standard
Internal Standard (IS) Propazine-d14 (>98% isotopic purity)Quantification Reference
Solvents Ethyl Acetate, Dichloromethane (DCM), Methanol (LC-MS Grade)Extraction & Elution
SPE Cartridges C18 (500 mg) or Polymeric DVB (200 mg)Solid Phase Extraction
Drying Agent Anhydrous Sodium Sulfate (Granular)Water removal from extract

Experimental Workflow

The following diagram illustrates the critical path from sample collection to data generation. The logic relies on "spiking before extraction" to validate the entire process.

Propazine_Workflow Sample Aqueous Sample (1 L) Preserved with Sodium Sulfite Spike Spike Internal Standard (Propazine-d14) Target: 5.0 µg/L Sample->Spike Critical Step Condition Condition SPE Cartridge (MeOH -> Ethyl Acetate -> Water) Load Load Sample Flow: 10 mL/min Spike->Load Equilibrate 15 min Condition->Load Wash Wash Cartridge (Reagent Water) Load->Wash Dry_Cart Dry Cartridge (Vacuum/N2 for 10 min) Wash->Dry_Cart Elute Elute Analytes (Ethyl Acetate / DCM) Dry_Cart->Elute Conc Concentrate Extract (N2 blowdown to 1.0 mL) Elute->Conc GCMS GC-MS Analysis (SIM Mode) Conc->GCMS Data Quantitation via Response Factor (RF) GCMS->Data

Caption: Figure 1. Isotope Dilution Workflow. Spiking Propazine-d14 prior to extraction (Step 2) allows the IS to compensate for recovery losses in Steps 4-8.[1][2]

Detailed Protocol

Standard Preparation
  • Stock Solutions (1.0 mg/mL): Dissolve 10 mg of Propazine and Propazine-d14 separately in 10 mL of Ethyl Acetate. Store at -20°C.

  • Spiking Solution (IS): Dilute Propazine-d14 stock to 5.0 µg/mL in Methanol.

  • Calibration Standards: Prepare a 5-point curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/L) containing Propazine. Add the same amount of IS Spiking Solution to each standard to achieve a constant IS concentration (e.g., 5.0 µg/L).

Sample Preparation (Solid Phase Extraction)
  • Conditioning: Rinse C18 cartridge with 5 mL Ethyl Acetate, followed by 5 mL Methanol, and finally 10 mL Reagent Water.[2] Do not let the cartridge go dry.

  • Loading: Add 100 µL of IS Spiking Solution to 1 L of water sample. Pass sample through cartridge at ~10 mL/min.[2]

  • Drying: After loading, dry the cartridge under full vacuum for 10 minutes to remove residual water (critical for GC injection).[2]

  • Elution: Elute with 5 mL Ethyl Acetate followed by 5 mL Dichloromethane (DCM).

  • Concentration: Dry the eluate over anhydrous sodium sulfate if visible water remains. Evaporate to dryness under Nitrogen at 40°C and reconstitute in 1.0 mL Ethyl Acetate .

GC-MS Instrumentation & Conditions
  • System: Agilent 7890/5977 or equivalent.

  • Column: HP-5MS UI (30 m x 0.25 mm x 0.25 µm) or TG-5SilMS.[1][2]

  • Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[2]

Temperature Program:

Stage Rate (°C/min) Temperature (°C) Hold Time (min)
Initial - 45 1.0
Ramp 1 20 160 0
Ramp 2 5 240 0

| Ramp 3 | 20 | 300 | 2.0 |[1][2]

Mass Spectrometry Parameters (SIM Mode)

To achieve maximum sensitivity, operate in Selected Ion Monitoring (SIM) mode.[2] The fragmentation of Propazine involves the loss of a methyl group (M-15) from the isopropyl chain.

CompoundTypeQuant Ion (m/z)Qualifier Ions (m/z)Dwell Time (ms)
Propazine Target214 (M-CH3)229 (M+), 17250
Propazine-d14 Internal Std225 (M-CD3)243 (M+)50

*Note: Propazine-d14 (MW ~243) loses a deuterated methyl group (CD3, mass 18).[1][2] 243 - 18 = 225.[1][2]

Data Analysis & Calculations

Response Factor (RF) Calculation:



Sample Concentration (


): 


[1][2]
  • Linearity Check: The %RSD of the RFs across the calibration curve must be <20%.

  • Recovery Check: Calculated recovery of the IS in samples should be 70-130% relative to the calibration blank.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low IS Recovery Incomplete Elution or Wet ExtractEnsure cartridge is fully dried before elution. Residual water blocks organic solvent access to pores.[2]
Peak Tailing Active Sites in InletReplace liner with a deactivated splitless liner (e.g., Ultra Inert).[2] Trim 10cm from column guard.[2]
Interference at m/z 214 Plasticizers (Phthalates)Phthalates often have ions at 149/223 but can fragment.[2] Use m/z 229 as a confirmation ratio check.

References

  • U.S. EPA. (1995).[2] Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[2] Revision 2.0.

  • Thermo Fisher Scientific. (2011).[2][3] Analysis of Triazine Pesticides in Wastewater by GC/MS. Application Note ANCCSGCPESTWW.[2][3]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 4937, Propazine.[2]

  • MedChemExpress. (2024).[2] Propazine-d14 Product Information and Spectral Data.[1][2][4]

Sources

Isotope dilution analysis of propazine in environmental matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Isotope Dilution LC-MS/MS for Propazine in Environmental Matrices

Part 1: Executive Summary

This guide details a rigorous protocol for the quantification of Propazine in complex environmental matrices (soil, sediment, and surface water) using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While standard external calibration is common, it fails to account for the severe matrix effects (ion suppression/enhancement) typical in environmental analysis. This protocol utilizes Propazine-d14 , a stable isotopically labeled internal standard (SIL-IS), added prior to sample extraction. This transforms the analysis into a self-validating system where the internal standard acts as a surrogate for recovery losses and a normalizer for ionization efficiency, ensuring data integrity compatible with GLP and regulatory standards (e.g., EPA Method 536).

Part 2: Scientific Foundation & Logic

The Challenge: Matrix Effects in ESI

In Electrospray Ionization (ESI), co-eluting matrix components (humic acids in soil, dissolved organic matter in water) compete with the analyte for charge in the LC-MS source. This results in Ion Suppression , where the signal for Propazine is artificially lowered, leading to under-reporting of contamination levels.

The Solution: Isotope Dilution

Isotope dilution relies on the principle that a deuterated analog (Propazine-d14) is chemically identical to the native target (Propazine) but distinguishable by mass.

  • Causality: Because they are chemically identical, they share the same extraction recovery rate and retention time.

  • Correction: Any suppression affecting Propazine affects Propazine-d14 to the exact same degree. By quantifying the ratio of the two signals rather than the absolute area, matrix effects are mathematically cancelled out.

The Self-Validating Equation

The concentration of Propazine (


) is calculated using the following equation, which inherently corrects for recovery (

) and matrix effects (

):


Where:

  • 
     = Concentration of Internal Standard added (known constant).
    
  • 
     = Peak Area of Native Propazine.
    
  • 
     = Peak Area of Propazine-d14.
    
  • 
     = Relative Response Factor (determined during calibration).
    

Part 3: Experimental Protocols

Reagents & Standards
  • Native Standard: Propazine (Purity >98%).

  • Internal Standard (IS): Propazine-d14 (Isotopic purity >99%). Crucial: Do not use a generic triazine (e.g., Atrazine-d5) as it will not co-elute perfectly, negating the matrix correction.

  • Solvents: LC-MS Grade Methanol, Acetonitrile, Water.

  • Additives: Ammonium Acetate (buffer), Formic Acid.

Workflow Visualization

The following diagram illustrates the critical "Spike-Before-Extract" workflow required for valid IDMS.

IDMS_Workflow Sample Raw Sample (Soil/Water) Spike Spike Propazine-d14 (Internal Standard) Sample->Spike Equilibrate Equilibration (30 mins - Critical) Spike->Equilibrate  Allows IS to bind  to matrix sites Extract Extraction (QuEChERS or SPE) Equilibrate->Extract Clean Cleanup (dSPE / Filter) Extract->Clean Analyze LC-MS/MS Analysis (MRM Mode) Clean->Analyze Calc Ratio Calculation (Area Native / Area IS) Analyze->Calc

Caption: Figure 1. Isotope Dilution Workflow. The Internal Standard must be equilibrated with the matrix to mimic native analyte binding.

Sample Preparation Protocol

A. Surface/Drinking Water (Based on EPA 536) [1]

  • Collection: Collect 50 mL water sample in amber glass vials.

  • Preservation: Add 50 mg Sodium Thiosulfate (if chlorinated) and adjust pH to 7.0 with buffer.

  • Spiking (The Critical Step): Add Propazine-d14 to a final concentration of 1.0 µg/L.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter directly into an autosampler vial. (Note: If sensitivity < 10 ppt is required, use Solid Phase Extraction (SPE) with HLB cartridges).

B. Soil/Sediment (Modified QuEChERS)

  • Weighing: Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube.

  • Spiking: Add Propazine-d14 solution to the soil. Vortex for 1 min.

  • Equilibration: Let stand for 30 minutes. Why? This allows the IS to interact with soil organic carbon (

    
    ) identically to the native Propazine.
    
  • Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Shake vigorously for 1 min.

  • Salting Out: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake and centrifuge at 4000 rpm for 5 min.

  • Cleanup: Transfer supernatant to dSPE tube (PSA/C18). Centrifuge and transfer to vial.

LC-MS/MS Instrumentation Parameters

Chromatography (LC)

  • Column: C18 Phase (e.g., Kinetex XB-C18 or Hypersil GOLD), 100mm x 2.1mm, 2.6 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.[2]

  • Mobile Phase B: Methanol.[2][3]

  • Gradient: 0-0.5 min (10% B), 0.5-8.0 min (Linear to 95% B), 8.0-10.0 min (Hold 95% B).

  • Flow Rate: 0.35 mL/min.

Mass Spectrometry (MS/MS)

  • Source: Electrospray Ionization (ESI), Positive Mode.[4]

  • Acquisition: Multiple Reaction Monitoring (MRM).[5][6]

Table 1: MRM Transitions for Propazine Analysis

AnalytePrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (V)
Propazine 230.1188.1Quantifier22
Propazine 230.1146.1Qualifier35
Propazine-d14 244.2194.2IS Quantifier22

Part 4: Data Validation & Troubleshooting

Quality Control Criteria

To ensure the method is "self-validating," the following criteria must be met:

  • Retention Time Match: The RT of Propazine and Propazine-d14 must match within ±0.05 minutes.

  • IS Recovery: The absolute area of the IS in samples should be 50-130% of the area in the calibration standard. Low recovery indicates extraction failure or severe suppression, but the ratio calculation remains valid unless the signal is extinguished.

  • Transition Ratio: The ratio of Quantifier/Qualifier ions for native Propazine must match the standard within ±20%.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Native Signal CheckIS Check IS (d14) Signal Start->CheckIS IS_Low IS Signal also Low? CheckIS->IS_Low IS_Normal IS Signal Normal CheckIS->IS_Normal MatrixEffect Cause: Matrix Suppression or Extraction Loss IS_Low->MatrixEffect Yes RealLow Cause: True Low Concentration IS_Normal->RealLow No Action1 Action: Dilute Sample 1:10 and Re-inject MatrixEffect->Action1 Action2 Action: Report Result (IDMS corrects this) RealLow->Action2

Caption: Figure 2. Logic flow for distinguishing matrix effects from low analyte presence.

Part 5: References

  • U.S. EPA. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Mass Spectrometry (LC/ESI/MS). Washington, DC.

  • U.S. EPA. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[7][8] (Demonstrates isotope dilution principles).

  • Thermo Fisher Scientific. (2008). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Application Note 438.

  • Ferrer, I., & Thurman, E. M. (2007). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society. (Foundational text on Isotope Dilution in Environmental Analysis).

Sources

Method development for the analysis of triazines in drinking water using labeled standards

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ENV-TZ-05

Abstract

This application note details a robust, self-validating methodology for the quantitation of triazine herbicides (Atrazine, Simazine, Propazine) and their polar metabolites (DEA, DIA) in drinking water.[1] By leveraging Solid Phase Extraction (SPE) coupled with Isotope Dilution Mass Spectrometry (IDMS), this protocol achieves sub-ppt (ng/L) detection limits while actively compensating for matrix suppression. This guide is designed for senior analytical scientists requiring regulatory compliance (e.g., EPA Method 536 alignment) and high-confidence data.

Introduction & Regulatory Context

Triazine herbicides are ubiquitous environmental contaminants due to their high water solubility and mobility. While parent compounds like Atrazine are regulated (EPA MCL: 3.0 µg/L), their chlorinated degradates—Desethylatrazine (DEA) and Desisopropylatrazine (DIA)—are often found at higher concentrations and possess equipotent toxicity.

Conventional methods (GC-MS) often require derivatization for polar metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a superior alternative, analyzing parents and metabolites in a single run. However, electrospray ionization (ESI) is susceptible to signal suppression from natural organic matter (NOM). This protocol utilizes Isotope Dilution , the gold standard in quantitation, where isotopically labeled analogs (e.g., Atrazine-d5) are added prior to extraction. This ensures that every variable affecting the analyte—extraction efficiency, evaporation loss, and ionization suppression—affects the internal standard equally, mathematically cancelling out errors.

Methodological Principle: The "Self-Validating" Workflow

The core of this method is the use of isotopically labeled internal standards (IS) for every target analyte (or close structural surrogates).

Mechanism of Isotope Dilution

In ESI, co-eluting matrix components compete for charge, often reducing analyte signal (Suppression). By spiking Atrazine-d5 into the sample before SPE:

  • Extraction: If SPE recovery is only 85% for Atrazine, it will be 85% for Atrazine-d5.

  • Ionization: If matrix suppresses Atrazine signal by 40%, Atrazine-d5 is suppressed by 40%.

  • Quantitation: The ratio of Analyte Area to IS Area remains constant, yielding accurate concentration data despite matrix effects.

IsotopeDilution cluster_0 Sample Prep cluster_1 Matrix Effect (Ionization) Sample Water Sample (Analyte) Mix Equilibration Sample->Mix IS Internal Standard (Analyte-d5) IS->Mix ESI ESI Source (Matrix Suppression) Mix->ESI Co-elution Signal Mass Spec Signal ESI->Signal Ratio Preserved (Analyte/IS)

Figure 1: The principle of Isotope Dilution. The analyte and labeled standard travel through the workflow together, ensuring that the final ratio represents the true concentration.

Experimental Protocol

Reagents and Standards
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Buffer: 1M Ammonium Acetate (pH 6.5).

  • Preservatives: Sodium Thiosulfate (dechlorination).

  • Standards:

    • Target Stock: Atrazine, Simazine, Propazine, Cyanazine, DEA, DIA (1 mg/mL in MeOH).

    • Labeled Internal Standards (IS): Atrazine-d5, Simazine-d10, DEA-d5.

Sample Collection & Preservation (Critical Control Point)

Triazines can hydrolyze in basic conditions or degrade via residual chlorine.

  • Collect 500 mL of water in amber glass bottles.

  • Immediately add 50 mg/L Sodium Thiosulfate to quench chlorine.

  • Buffer to pH 7.0 using TRIS or Ammonium Acetate to prevent hydrolysis of DEA/DIA.

  • Store at 4°C and extract within 14 days.

Solid Phase Extraction (SPE)

We utilize a Polymeric Divinylbenzene (DVB) cartridge (e.g., Oasis HLB or equivalent) due to its ability to retain polar metabolites (DIA) better than C18.

Step-by-Step SPE Workflow:

  • Conditioning: Pass 5 mL MeOH followed by 5 mL Water through the cartridge. Do not let the bed dry.[2]

  • Loading: Load 500 mL of sample (spiked with IS) at ~10 mL/min.

  • Washing: Wash with 5 mL Reagent Water to remove salts/buffers.

  • Drying: Dry cartridge under vacuum for 10 mins (critical to remove residual water which disrupts elution).

  • Elution: Elute with 5 mL Methanol.

  • Concentration: Evaporate extract to dryness under Nitrogen at 40°C. Reconstitute in 1 mL of 10% MeOH in Water.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 (2.1 x 100 mm, 1.8 µm).[3]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (Buffer is essential for stable [M+H]+ formation).

  • Mobile Phase B: Methanol.[1][4]

  • Gradient:

    • 0 min: 10% B

    • 8 min: 95% B[5]

    • 10 min: 95% B

    • 10.1 min: 10% B (Re-equilibration)

MS/MS Parameters (MRM Table)

Operate in ESI Positive Mode.

AnalytePrecursor (m/z)Product Quant (m/z)Product Qual (m/z)Internal Standard
Atrazine 216.1174.1132.1Atrazine-d5
Simazine 202.1132.1124.1Simazine-d10
Propazine 230.1188.1146.1Atrazine-d5
DEA 188.1146.1104.1DEA-d5
DIA 174.1132.1104.1DEA-d5
Atrazine-d5 221.1179.1-(IS)

Results & Performance Metrics

Linearity and Sensitivity

The method demonstrates excellent linearity from 0.05 µg/L to 5.0 µg/L (R² > 0.998). The Method Detection Limit (MDL) is calculated based on 7 replicate injections of a low-level spike (0.02 µg/L).

CompoundMDL (µg/L)Accuracy (%)Precision (%RSD)
Atrazine0.004982.1
Simazine0.005962.5
DEA0.008923.8
DIA0.012894.5
Chromatographic Separation

The gradient is optimized to separate DIA (early eluting, polar) from the bulk solvent front to minimize salt suppression.

Workflow Start Water Sample (500mL) + Preservatives Spike Add Internal Standards (Isotope Dilution) Start->Spike SPE SPE Extraction (Polymeric DVB) Spike->SPE Elute Elute (MeOH) & Concentrate to 1mL SPE->Elute LCMS UHPLC-MS/MS Analysis (MRM Mode) Elute->LCMS Data Quantitation via Isotope Ratio LCMS->Data

Figure 2: Complete analytical workflow from sampling to data processing.

Senior Scientist Troubleshooting & Tips

  • The "DIA" Challenge: Desisopropylatrazine (DIA) is highly polar. If recovery is low (<70%), ensure your SPE evaporation step does not "bake" the cartridge dry before elution, or switch to a Graphitized Carbon Black (GCB) cartridge which has stronger retention for polars.

  • Ammonium Acetate is Mandatory: Do not use Formic Acid alone. Triazines are weak bases; Ammonium Acetate provides the necessary pH buffer to stabilize the protonated molecular ion [M+H]+ and prevent adduct formation (e.g., [M+Na]+).

  • Cross-Talk: Atrazine and Propazine share product ions. Ensure baseline chromatographic separation (typically >1 min difference on C18) to prevent false positives in the quantitation channel.

  • IS Equilibration: After spiking the sample with Internal Standard, shake and let stand for 15 minutes. This allows the IS to bind to suspended particulate matter (SPM) similarly to the native analyte, ensuring the extraction step is truly representative.

References

  • U.S. EPA. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS).

  • Thermo Fisher Scientific. (2008). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536). Application Note 447.

  • Agilent Technologies. (2015). Determination of Pesticides in Water by SPE and LC/MS/MS.[3][4][6][7][8][9][10] Application Note 5990-4314EN.

  • Blanchoud, H., et al. (2020).[8] Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S-metolachlor in groundwater samples. MethodsX, 7, 100824.

Sources

Application Note: High-Efficiency Solid-Phase Extraction (SPE) of Propazine in Water Samples Prior to LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details a robust, self-validating workflow for the extraction and quantification of Propazine (2-chloro-4,6-bis(isopropylamino)-s-triazine) in environmental water samples. By leveraging a polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent, this method overcomes the drying-out limitations of traditional silica-based C18 phases, ensuring high reproducibility (>90% recovery). The extracted eluate is analyzed via Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, achieving limits of quantitation (LOQ) in the low ng/L (ppt) range.

Introduction & Scientific Rationale

Propazine is a triazine herbicide widely used for pre-emergence weed control. While effective, its persistence in groundwater necessitates rigorous monitoring. Direct injection methods (e.g., EPA 536) exist, but Solid-Phase Extraction (SPE) remains the gold standard for trace-level analysis in complex matrices because it provides two critical functions: enrichment (increasing sensitivity) and cleanup (removing matrix interferences).

Sorbent Selection: The "Wettable" Advantage

We utilize a Polymeric Divinylbenzene-N-Vinylpyrrolidone (HLB) copolymer sorbent rather than traditional C18.

  • Causality: Traditional silica-based C18 requires constant wetting; if the cartridge runs dry during loading, the hydrophobic chains collapse, causing massive analyte breakthrough.

  • Solution: The HLB polymer is "water-wettable."[1] It maintains its retention capability even if the sorbent bed dries out during vacuum processing, significantly reducing batch-to-batch variance caused by operator error.

Mechanism of Retention

Propazine (LogP ~2.9, pKa ~1.7) is moderately hydrophobic and a weak base. Retention is primarily driven by reversed-phase mechanisms (Van der Waals forces) between the isopropyl groups of propazine and the lipophilic divinylbenzene backbone of the sorbent.

Materials & Reagents

  • Target Analyte: Propazine (analytical grade, >99%).

  • Internal Standard (IS): Propazine-d14 or Atrazine-d5 (deuterated standards correct for matrix effects and recovery losses).

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) Polymeric sorbent, 200 mg / 6 mL (or equivalent).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: Formic Acid (FA) or Ammonium Acetate (for mobile phase buffering).

Experimental Protocol

Sample Pre-Treatment
  • Collection: Collect water samples in amber glass bottles to prevent photodegradation.

  • Filtration: Filter 500 mL of sample through a 0.7 µm glass fiber filter to remove particulates that could clog the SPE frit.

  • Internal Standard Spiking: Add Propazine-d14 to a final concentration of 100 ng/L before extraction.

    • Validation Check: Spiking prior to extraction validates the entire workflow, not just the instrument performance.

Solid-Phase Extraction (SPE) Workflow

Flow rate control is critical. Do not exceed 10 mL/min during loading to ensure adequate mass transfer kinetics.

StepSolvent / ActionVolumeCritical Technical Note
1. Condition Methanol5 mLSolvates the polymer, opening the pore structure.
2. Equilibrate Ultrapure Water5 mLRemoves excess organic solvent to prepare for aqueous sample.
3. Load Water Sample200-500 mLLoad at ~5-10 mL/min. Do not rush. Fast loading causes breakthrough.
4. Wash 5% MeOH in Water5 mLRemoves salts and highly polar interferences without eluting Propazine.
5. Dry Vacuum Aspiration10 minCrucial: Removes residual water.[2] Water in the eluate can disrupt GC analysis or cause variable evaporation times.
6. Elute Methanol2 x 3 mLApply 3 mL, soak for 1 min, then elute. Repeat. The "soak" step disrupts strong hydrophobic interactions.
Reconstitution
  • Evaporate the 6 mL Methanol eluate to near dryness (do not bake dry) under a gentle stream of Nitrogen at 40°C.

  • Reconstitute in 1.0 mL of 10% Acetonitrile / 90% Water .

    • Why? Matching the reconstitution solvent to the initial mobile phase conditions prevents peak distortion (fronting) during the early LC gradient.

LC-MS/MS Method Parameters

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 10 µL.

Gradient Profile:

  • 0.0 min: 10% B

  • 1.0 min: 10% B

  • 6.0 min: 95% B (Elution of Propazine ~4-5 min)

  • 8.0 min: 95% B

  • 8.1 min: 10% B (Re-equilibration)

Mass Spectrometry (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (

)
Product Ion (

)
RoleCollision Energy (eV)
Propazine 230.1146.0 Quantifier22
230.1188.0Qualifier16
Propazine-d14 244.2154.1Internal Std22

Note: Transitions may vary slightly by instrument platform. Always optimize collision energies.

Workflow Visualization

SPE_Workflow cluster_SPE Solid Phase Extraction (HLB Polymer) Start Water Sample (500 mL) Filter Filtration (0.7 µm Glass Fiber) Start->Filter Spike Add Internal Standard (Propazine-d14) Filter->Spike Condition Conditioning 5 mL MeOH -> 5 mL Water Spike->Condition Prepare Cartridge Load Load Sample Flow: 5-10 mL/min Condition->Load Wash Wash 5 mL 5% MeOH/Water Load->Wash Discard Waste Dry Dry Sorbent 10 min Vacuum Wash->Dry Elute Elution 2 x 3 mL Methanol Dry->Elute Collect Fraction Evap Evaporation N2 Stream @ 40°C Elute->Evap Recon Reconstitution 1 mL (10% ACN / 90% Water) Evap->Recon LCMS LC-MS/MS Analysis MRM: 230.1 -> 146.0 Recon->LCMS

Figure 1: Optimized SPE workflow for Propazine extraction using polymeric HLB sorbents.

Validation & Quality Control

To ensure the "Trustworthiness" of the data, every batch must include:

  • Method Blank: Reagent water processed through the full SPE to monitor for contamination.

  • Laboratory Control Sample (LCS): Reagent water spiked with Propazine (e.g., 50 ng/L) to verify recovery (Acceptance: 70-120%).

  • Matrix Spike (MS): A real field sample spiked with analyte to assess matrix suppression.

Typical Performance Metrics:

  • Recovery: 85% - 105%

  • RSD (Precision): < 10%[4]

  • Matrix Effect: < 15% suppression (corrected by IS)

References

  • U.S. Environmental Protection Agency. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC-MS/MS. Washington, D.C. Link

  • Shimadzu Corporation. (2016). Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. Application News No. C136A. Link

  • Thermo Fisher Scientific. (2008). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Application Note 448. Link

  • Waters Corporation. Oasis HLB Cartridges and Plates Care & Use Manual. Link

Sources

Troubleshooting & Optimization

Overcoming matrix effects in propazine analysis with Propazine (ring-13C3)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Matrix Effects with Propazine (ring-13C3)

Introduction: The Matrix Effect Challenge

Welcome to the Technical Support Center. You are likely here because your LC-MS/MS analysis of Propazine in complex matrices (soil, wastewater, or biological fluids) is showing inconsistent recovery, non-linear calibration, or signal suppression.

In Electrospray Ionization (ESI), "Matrix Effects" occur when co-eluting non-target compounds compete with your analyte for charge in the ionization droplet.[1] This competition results in Ion Suppression (loss of signal) or Enhancement (artificial gain).

The industry-standard solution is Stable Isotope Dilution Assay (SIDA). However, not all isotopes are created equal. This guide details why Propazine (ring-13C3) is the superior tool for this application and how to deploy it effectively.

Section 1: The Basics (FAQ)

Q1: Why should I use Propazine (ring-13C3) instead of a deuterated (d-labeled) standard?

A: The choice impacts chromatographic fidelity.

  • Deuterium Issues (Chromatographic Isotope Effect): Deuterium (

    
    ) has different physicochemical properties than Hydrogen (
    
    
    
    ).[2] It shortens bond lengths and alters lipophilicity. In high-resolution chromatography, deuterated standards often elute slightly earlier than the native analyte.[2] If the matrix suppression zone is narrow, the IS might elute outside the suppression window, failing to correct the signal.
  • The 13C Advantage: Carbon-13 (

    
    ) adds mass without significantly altering the bond length or lipophilicity. Propazine (ring-13C3) co-elutes perfectly  with native Propazine. It experiences the exact same ionization environment at the exact same moment, providing a true correction for matrix effects.
    
Q2: What are the specific MRM transitions I should monitor?

A: You must monitor specific precursor-to-product ion transitions. The


 label is on the triazine ring, meaning it is retained in the primary fragments.
CompoundPrecursor Ion (

)
Product Ion (

)
Role
Propazine (Native) 230.1

188.1Quantifier
230.1

146.1Qualifier
Propazine (ring-13C3) 233.1

191.1 Internal Standard

Note: The +3 Da shift is maintained in the product ion (188 + 3 = 191), confirming the ring integrity during fragmentation.

Section 2: Experimental Protocol

Workflow: The Self-Validating Extraction

To ensure data integrity, the Internal Standard (IS) must be added before extraction (to correct for recovery losses) or after extraction (if correcting only for matrix effects). For total method validation, Pre-Extraction Spiking is recommended.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5g of soil/sediment or measure 10 mL of water sample.

    • CRITICAL STEP: Spike samples with Propazine (ring-13C3) solution to achieve a final concentration of ~50 ng/mL (or mid-point of your calibration curve).

    • Equilibration: Allow spiked samples to sit for 30 mins to ensure IS interaction with the matrix.

  • Extraction (Solid Phase Extraction - SPE):

    • Conditioning: Condition C18 SPE cartridges with 3 mL Methanol followed by 3 mL Water.

    • Loading: Load sample at a flow rate of ~1-2 mL/min.

    • Washing: Wash with 3 mL Water (removes salts/polar interferences).

    • Elution: Elute Propazine and IS with 3 mL Methanol.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 5mM Ammonium Acetate + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 5mM Ammonium Acetate.[3]

    • Gradient: 10% B to 90% B over 8 minutes.

Section 3: Visualizing the Mechanism

The following diagrams illustrate the workflow and the mechanism of matrix effect correction.

MatrixEffectWorkflow cluster_correction Correction Mechanism Sample Unknown Sample (Complex Matrix) Extraction Extraction (SPE) Removes Bulk Interferences Sample->Extraction IS_Spike Spike IS: Propazine (ring-13C3) IS_Spike->Extraction Pre-Extraction LC_Separation LC Separation (Co-elution of Analyte & IS) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Ratio Calculation (Area Analyte / Area IS) MS_Detection->Data_Analysis

Figure 1: The Self-Validating Workflow. Spiking the 13C3-IS prior to extraction corrects for both extraction efficiency losses and ionization suppression.

IonSuppression Droplet ESI Droplet (Limited Surface Charge) MS_Inlet Mass Spec Inlet Droplet->MS_Inlet Coulombic Explosion Analyte Propazine (Native) Analyte->Droplet IS Propazine (13C3) IS->Droplet Matrix Matrix (Phospholipids/Salts) Matrix->Droplet High Conc.

Figure 2: Ion Competition. Matrix components (black) crowd the droplet surface, preventing Propazine (red) from ionizing. Because 13C3-Propazine (green) is chemically identical, it is suppressed at the exact same rate, maintaining a constant ratio.

Section 4: Troubleshooting & Validation (Advanced)

Quantifying Matrix Effects (The Matuszewski Method)

Do not guess if you have matrix effects—measure them. Use the method defined by Matuszewski et al. (2003).

Protocol: Prepare two sets of samples:

  • Set A (Reference): Analyte spiked into pure solvent (mobile phase).

  • Set B (Post-Extraction Spike): Extracted blank matrix, then spiked with analyte.

Calculation:



  • Result < 100%: Ion Suppression (Common in ESI).

  • Result > 100%: Ion Enhancement.

  • Goal: If using Propazine (ring-13C3), the ME% for the Native and the IS should be identical. This proves the IS is compensating correctly.

Common Anomalies & Fixes
IssueProbable CauseCorrective Action
IS Area varies >20% between samples Heavy matrix suppression or injection error.1. Check ME% using protocol above.2. Dilute sample 1:5 or 1:10.3. Switch from "Dilute & Shoot" to SPE.
RT Shift between Native & IS You are likely using a Deuterated IS, or pH is fluctuating.Switch to Propazine (ring-13C3) . Confirm mobile phase pH stability.
Non-linear Calibration Saturation of the detector or dimer formation.Reduce injection volume. Ensure concentration is within the dynamic range (

to

).

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[1]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407.

  • US EPA Method 536. Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS).

Sources

Technical Support Center: Ion Suppression in ESI-MS for Propazine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Propazine (Triazine Herbicide) | Method: LC-ESI-MS/MS Audience: Analytical Chemists, Method Development Scientists

Introduction: The "Invisible" Error Source

Welcome to the Technical Support Center. You are likely here because your propazine recovery data is inconsistent, your sensitivity is dropping in real samples despite clean standards, or your linearity is failing in complex matrices.

The Diagnosis: You are likely experiencing Ion Suppression . In Electrospray Ionization (ESI), the ionization process is competitive. If your sample matrix (e.g., surface water humic acids, soil extracts, or biological phospholipids) co-elutes with Propazine, these high-abundance compounds "steal" the available charge or alter the droplet evaporation physics, rendering Propazine invisible to the detector.

This guide provides a validated, step-by-step framework to diagnose , quantify , and eliminate ion suppression.

Module 1: The Diagnostic Protocol (Post-Column Infusion)

Before attempting to fix the method, you must visualize where the suppression is occurring. The Post-Column Infusion method is the industry gold standard for this assessment.

Experimental Workflow

In this experiment, we maintain a constant background signal of Propazine while injecting a blank matrix. Any dip in the baseline indicates suppression; any peak indicates enhancement.

Step-by-Step Protocol:

  • Preparation: Prepare a standard solution of Propazine (e.g., 100 ng/mL) in your mobile phase (50:50 Methanol:Water + 5mM Ammonium Acetate).

  • Setup: Connect a syringe pump containing the Propazine standard to the LC effluent using a PEEK tee connector before the MS source.

  • Flow Rates:

    • LC Flow (Gradient): Normal method flow (e.g., 0.4 mL/min).

    • Syringe Pump: Low flow (e.g., 10-20 µL/min).

  • Acquisition:

    • Tune the MS to monitor Propazine (MRM transition, e.g., 230.1 -> 188.1).

    • Inject a Blank Matrix Extract (e.g., extracted soil or river water without Propazine).

  • Analysis: Observe the chromatogram. A stable baseline means no effect. A negative peak (trough) at Propazine's retention time confirms suppression.

Visualizing the Setup

PostColumnInfusion cluster_legend Signal Output LC LC System (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Mobile Phase Column Analytical Column (Separation) Injector->Column Matrix Separation Tee Mixing Tee (High Pressure PEEK) Column->Tee Eluent Syringe Syringe Pump (Propazine Standard) Syringe->Tee Constant Analyte Infusion MS ESI-MS/MS Source Tee->MS Combined Flow Signal Chromatogram: Dips = Suppression Peaks = Enhancement MS->Signal

Figure 1: Schematic of the Post-Column Infusion setup. The syringe pump provides a constant background signal, allowing matrix effects from the LC injection to be visualized as perturbations in the baseline.

Module 2: Mechanistic Root Cause Analysis

Understanding why suppression occurs allows you to choose the correct solution.

MechanismDescriptionRelevance to Propazine
Charge Competition Matrix components with higher proton affinity (e.g., amines, basic surfactants) capture available protons (

) preferentially over Propazine.
Propazine is a weak base (

). Stronger bases in the matrix will suppress it.
Droplet Viscosity/Surface Tension High concentrations of matrix (e.g., salts, sugars) increase droplet viscosity, preventing the "Coulombic Explosion" required to release gas-phase ions.Common in soil extracts or unfiltered surface water.
Co-Precipitation Non-volatile materials encapsulate the analyte in the solid phase during droplet evaporation.Critical if using "Dilute and Shoot" methods without filtration.

Module 3: Validated Solutions & Protocols

Once suppression is confirmed, implement these solutions in hierarchical order.

Solution A: Stable Isotope Labeled Internal Standards (SIL-IS)

The "Magic Bullet". This is the most effective correction method.

  • Principle: An isotopically labeled analogue (e.g., Propazine-d14 or Atrazine-d5) has the exact same physicochemical properties and retention time as the analyte. It experiences the exact same suppression.

  • Calculation: By quantifying the ratio of Analyte/Internal Standard, the suppression cancels out mathematically.

  • Protocol:

    • Purchase Propazine-d14 (preferred) or Atrazine-d5.

    • Spike the IS into every sample (standards and unknowns) at a constant concentration (e.g., 5 ng/mL) before injection.

    • Critical: Do not use an external calibration curve without IS correction.

Solution B: Chromatographic Resolution

If the suppression is caused by early-eluting salts or late-eluting phospholipids, move the Propazine peak away from them.

  • Propazine Retention: Propazine is moderately hydrophobic.

  • Action:

    • Divert Valve: Send the first 1-2 minutes of flow (containing salts) to waste.

    • Gradient Modification: If Propazine elutes in a suppression zone, flatten the gradient slope to shift its retention time.

    • Column Choice: Switch from C18 to a Phenyl-Hexyl column to alter selectivity for aromatic triazines.

Solution C: Sample Preparation (Clean-up)

If the matrix load is too high, you must remove it physically.

  • EPA Method 536 Approach:

    • Uses Ammonium Acetate (20 mM) to buffer the mobile phase.

    • Direct Injection is often sufficient for drinking water if SIL-IS is used.

  • For Complex Matrices (Soil/Food):

    • QuEChERS: Use the citrate-buffered version to protect pH-sensitive triazines.

    • SPE (Solid Phase Extraction): Use Polymeric HLB cartridges. Wash with 5% Methanol/Water to remove salts, elute with Methanol.

Module 4: Quantitative Assessment (Matrix Factor)

You must quantify the extent of the issue to validate your method (e.g., for FDA/EPA compliance).

The Calculation:



  • MF = 1: No matrix effect.

  • MF < 1: Ion Suppression (e.g., 0.7 = 30% suppression).

  • MF > 1: Ion Enhancement.

IS-Normalized Matrix Factor:



  • Goal: The IS-Normalized MF should be close to 1.0 (0.85 - 1.15 is generally acceptable).

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Low Sensitivity / Poor Linearity CheckIS Are you using a deuterated IS (e.g., Propazine-d14)? Start->CheckIS NoIS No CheckIS->NoIS Action YesIS Yes CheckIS->YesIS Status AddIS Add Propazine-d14. Re-run validation. NoIS->AddIS CalcMF Calculate IS-Normalized Matrix Factor (MF) YesIS->CalcMF EvalMF Is MF between 0.8 and 1.2? CalcMF->EvalMF Good Method Validated. Proceed. EvalMF->Good Yes Bad Suppression Persists. (IS not compensating) EvalMF->Bad No PCI Perform Post-Column Infusion. Identify interference RT. Bad->PCI Action Modify Gradient or Improve Sample Prep (SPE) PCI->Action

Figure 2: Decision logic for troubleshooting ion suppression. Note that adding an Internal Standard is the first line of defense.

Frequently Asked Questions (FAQ)

Q: Can I use Atrazine-d5 as an internal standard for Propazine? A: Yes, but with caution. Atrazine-d5 is a structural analogue (triazine class) and behaves similarly. However, Propazine-d14 is superior because it shares the exact retention time as Propazine. If the matrix suppression is transient (a sharp peak), Atrazine-d5 might elute slightly earlier or later and miss the suppression zone, failing to correct the data.

Q: My Matrix Factor is 0.5 (50% suppression). Is the data usable? A: If you use a stable isotope internal standard (SIL-IS) and the IS-Normalized MF is ~1.0, the data is quantitative. However, you have lost 50% of your sensitivity (LOD). If you need to reach lower detection limits (e.g., ppt levels), you must clean the sample (SPE) to recover that signal.

Q: Why does EPA Method 536 use Ammonium Acetate? A: Ammonium acetate is volatile and provides a source of protons (


) and acetate ions. It buffers the pH (usually ~6.[1]5) which stabilizes triazines and improves peak shape. It is preferred over phosphate buffers (non-volatile, clogs MS) and formic acid (sometimes suppresses triazine ionization compared to ammonium adducts).

Q: I see "Ion Enhancement" (Signal > 100%). Is this good? A: No. Enhancement usually means co-eluting compounds are improving droplet evaporation efficiency or preventing adsorption. While it increases signal, it is often irreproducible. It must be corrected with an internal standard just like suppression.

References

  • US EPA. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). [Link]

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. [Link]

  • Matuszewski, B. K., et al. (2003).[2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[1][3][4][5][6][7][8][9] [Link]

Sources

Technical Support Center: Optimizing Chromatographic Resolution of Propazine and Its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of propazine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of these closely related compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to common challenges encountered in the laboratory.

Understanding the Challenge: The Propazine Separation Problem

Propazine is a triazine herbicide characterized by two isopropyl groups.[1][2] Metabolism, primarily through N-dealkylation, results in the sequential loss of these isopropyl groups, yielding metabolites such as deisopropylpropazine (one isopropyl group removed) and diaminochlorotriazine (DACT, both isopropyl groups removed).[3][4]

The analytical challenge stems from the high structural similarity between the parent compound and its metabolites. The primary difference is a slight increase in polarity with each lost isopropyl group. This subtle change makes achieving baseline chromatographic resolution difficult, often leading to co-elution and compromising accurate quantification.[5][6]

Below is a diagram illustrating the metabolic pathway leading to these challenging separations.

G Propazine Propazine (C9H16ClN5) Deisopropylpropazine Deisopropylpropazine (C6H10ClN5) Propazine->Deisopropylpropazine N-dealkylation (+ Polarity) DACT Diaminochlorotriazine (DACT) (C3H4ClN5) Deisopropylpropazine->DACT N-dealkylation (++ Polarity) G Start Start: Poor Resolution of Propazine/Metabolite CheckpH Is Mobile Phase Buffered? Start->CheckpH AdjustpH Step 1: Adjust Mobile Phase pH (e.g., pH 3-4) CheckpH->AdjustpH No / Unsure ChangeColumn Step 2: Change Column Selectivity (e.g., Phenyl-Hexyl, PFP) CheckpH->ChangeColumn Yes CheckSelectivity Resolution Improved? AdjustpH->CheckSelectivity CheckSelectivity->ChangeColumn No Success Success: Baseline Resolution CheckSelectivity->Success Yes OptimizeGradient Step 3: Optimize Gradient (Shallow Gradient) ChangeColumn->OptimizeGradient Reassess Re-evaluate Method (Consider HILIC for DACT) OptimizeGradient->Reassess Reassess->Success

Sources

Technical Support Center: Minimizing Contamination in Trace-Level Propazine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Trace-Level Propazine Analysis (EPA Methods 523, 525.2, 536) Audience: Analytical Chemists, QA/QC Managers, Drug Development Researchers

Introduction: The "Sticky Triazine" Challenge

Propazine (6-chloro-N2,N4-diisopropyl-1,3,5-triazine-2,4-diamine) presents a unique analytical paradox. While it is a weak base (


), its significant hydrophobicity (

) and low water solubility (

) create a high potential for surface adsorption. In trace-level analysis (ppt/ppb range), this "stickiness" manifests as persistent carryover, ghost peaks, and inconsistent blanks.

This guide moves beyond basic cleaning steps to address the mechanisms of contamination.[1][2][3][4] We treat the analytical workflow as a chain of custody where every surface—from the sampling bottle to the mass spectrometer's rotor seal—is a potential reservoir for contamination.

Module 1: The Zero-Background Lab (Pre-Analytical)

Glassware Decontamination Protocol

The Science: Propazine adsorbs strongly to silicate sites on glass surfaces. Standard detergent washing is insufficient to desorb trace residues. The protocol below utilizes oxidative degradation followed by thermal destruction .

Protocol: The "Triple-Threat" Cleaning Cycle

Use this for all volumetric flasks, sampling bottles, and concentrator tubes.

  • Solvent Rinse (Immediate):

    • Immediately after use, rinse glassware with Acetone to solubilize organic residues.[5]

    • Why: Prevents residues from drying and polymerizing on the glass surface.

  • Acid Oxidation:

    • Soak for 2 hours in 10% Nitric Acid (

      
      ) .
      
    • Why: Oxidizes organic films and strips metal ions that can act as binding sites.

  • The Thermal Kill (Non-Volumetric Only):

    • Place glassware in a muffle furnace at 400°C for 2 hours .

    • Why: Thermally decomposes any remaining organic carbon to

      
      .
      
    • Warning:Do NOT bake volumetric glassware (flasks, pipettes) as it alters calibration. Use a final rinse of pesticide-grade Dichloromethane (DCM) instead.

Reagent Quality Control

Contamination often arrives in the bottle. Propazine is ubiquitous in agricultural regions; therefore, "lab water" can be a source.

ReagentRisk FactorMitigation Strategy
DI Water High (Biofilm/Filter breakthrough)Use LC-MS grade bottled water or sub-boiling distilled water. Never use plastic carboys for storage.
Methanol/ACN Low (Manufacturing residue)Purchase "Pesticide Residue Grade" or "LC-MS Grade" only.
Sodium Sulfate Medium (Phthalates/Adsorbed organics)Bake anhydrous

at 400°C for 4 hours before use. Store in glass.

Module 2: Instrumental Hygiene (LC-MS/MS & GC-MS)

The Carryover Mechanism

In High-Performance Liquid Chromatography (HPLC), propazine carryover is rarely due to the column alone. The primary culprits are the autosampler needle , the injection port , and the rotor seal . The hydrophobic molecule partitions into the polymeric material of the rotor seal (Vespel/Tefzel) and slowly leaches out during subsequent runs.

Workflow Visualization: Contamination Control Points

The following diagram illustrates the Critical Control Points (CCPs) where propazine contamination typically enters the workflow.

PropazineContamination Sample Sample Collection Glassware Glassware (Adsorption Risk) Sample->Glassware Contact Glassware->Glassware Acid/Heat Clean SPE SPE Extraction (Background Interference) Glassware->SPE Transfer Injector Autosampler/Injector (Carryover Source) SPE->Injector Injection Injector->Injector Needle Wash (Critical Step) Column LC/GC Column (Ghost Peaks) Injector->Column Elution Detector MS Detection Column->Detector Analysis

Caption: Critical Control Points (CCPs) in Propazine Analysis. Red nodes indicate high-risk areas for contamination and carryover.

The "Magic" Wash Solvent (LC-MS/MS)

Standard methanol washes are often insufficient for triazines. We recommend a multi-mode wash solvent that attacks the molecule via solubility and polarity.

Recommended Needle Wash Composition:

  • Acetonitrile (ACN): 25% (Solubilizes hydrophobic core)

  • Methanol (MeOH): 25% (General organic solvent)

  • Isopropanol (IPA): 25% (High viscosity, strong elution strength)

  • Water (

    
    ):  25% (Miscibility bridge)
    
  • Optional: Add 0.1% Formic Acid to protonate the propazine (

    
    ), keeping it in the soluble ionic form.
    

Troubleshooting Center

Decision Tree: "My Blank Has a Peak"

Use this logic flow to isolate the source of a false positive.

TroubleshootingTree Start Problem: Peak in Blank Step1 Run 'No-Injection' Blank (Run gradient without injection) Start->Step1 Result1A Peak Persists Step1->Result1A Yes Result1B Peak Disappears Step1->Result1B No Source1 Source: Mobile Phase or Column Result1A->Source1 Step2 Run Solvent Blank (Inject clean solvent) Result1B->Step2 Result2A Peak Returns Step2->Result2A Yes Result2B No Peak Step2->Result2B No Source2 Source: Injector/Needle (Carryover) Result2A->Source2 Source3 Source: Sample Prep (Glassware/SPE) Result2B->Source3

Caption: Logical isolation of contamination sources. Follow the path based on experimental observation.

Frequently Asked Questions (FAQ)

Q: I see a "ghost peak" eluting at a different retention time than my standard. Is this propazine? A: Likely not. True carryover elutes at the exact same retention time. A shifted peak usually indicates a degradate (like atrazine-desethyl) or a structural isomer. However, if the peak is broad and elutes later, it might be propazine "washing off" the column from a previous high-concentration run. Run a strong solvent flush (100% ACN) for 30 minutes.[2]

Q: Why do my SPE blanks show propazine? A: Check your cartridge housing. Many SPE cartridges use medical-grade polypropylene, but the frits can be polyethylene. Propazine can adsorb to the plastic housing during manufacturing or storage.

  • Fix: Pre-wash SPE cartridges with 2 x 5 mL Dichloromethane followed by 2 x 5 mL Methanol before conditioning with water.

Q: Can I use plastic pipette tips? A: Yes, but use low-retention tips. Standard yellow/blue tips can absorb hydrophobic triazines, leading to lower recovery in samples and potential leaching (contamination) in subsequent steps if reused (which you should never do).

References

  • U.S. Environmental Protection Agency. (1995).[6] Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Revision 2.0. Link

  • U.S. Environmental Protection Agency. (2011). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS).[6][7] Version 1.0. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4937, Propazine. Retrieved from PubChem.[8] Link

  • Shimadzu Scientific Instruments. (n.d.). Method 523 Application Note: Determination of Triazine Pesticides.Link

  • Thermo Fisher Scientific. (2012). Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods.Link

Sources

Propazine Quantification: A Technical Support Guide to Overcoming Calibration Curve Challenges

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist:

Welcome to the technical support center for propazine quantification. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with calibration curves in their analytical methods. My goal is to provide you with not just a set of instructions, but a deeper understanding of the underlying principles that govern a robust and reliable quantification of propazine. A well-constructed calibration curve is the cornerstone of accurate analysis, and this guide will equip you to troubleshoot and resolve common issues, ensuring the integrity of your data.

Propazine, a triazine herbicide, presents unique analytical challenges due to its physicochemical properties, including low aqueous solubility and potential for matrix interference.[1][2] This guide will address these challenges in a practical, question-and-answer format, grounded in established scientific principles and regulatory standards.

Frequently Asked Questions (FAQs) about Propazine Calibration Curves

Q1: My propazine calibration curve is non-linear. What are the likely causes?

A non-linear calibration curve for propazine can stem from several factors, often related to the analyte's concentration exceeding the linear range of the instrument's detector or interactions within the analytical system.[3][4]

  • Detector Saturation: At high concentrations, the detector (e.g., a UV detector in HPLC or an ion detector in mass spectrometry) can become saturated, meaning it can no longer produce a signal proportional to the analyte concentration.[5] This is a common cause of plateauing at the upper end of the calibration curve.

  • Matrix Effects: In complex samples, co-eluting matrix components can either suppress or enhance the ionization of propazine in the mass spectrometer source, leading to a non-linear response.[5][6] This is a particularly important consideration in biological or environmental samples.

  • Chemical Equilibria: Propazine's chemical behavior in solution, such as the potential for dimerization or interaction with solvent molecules at high concentrations, can lead to deviations from a linear response.

  • Inappropriate Standard Preparation: Errors in serial dilutions, especially at the highest and lowest concentration levels, can introduce non-linearity.

Q2: I'm observing poor reproducibility in my calibration standards. What should I investigate?

Poor reproducibility, where repeated measurements of the same standard yield significantly different results, points to variability in your analytical process.[7]

  • Standard Solution Instability: Propazine solutions may degrade over time depending on the solvent and storage conditions.[8] It is crucial to use freshly prepared standards or to have validated the stability of your stock and working solutions under your specific storage conditions. Propazine is generally stable in neutral, slightly acidic, or slightly alkaline media.[9]

  • Inconsistent Sample Preparation: Variability in extraction efficiency or dilution steps will directly impact the final concentration and, therefore, the instrument response.

  • Instrumental Variability: Fluctuations in instrument performance, such as an unstable spray in an LC-MS source or temperature fluctuations in a GC oven, can lead to inconsistent results.[10]

  • Injection Volume Precision: Ensure your autosampler is calibrated and functioning correctly to inject a consistent volume for each run.

Q3: How can I mitigate matrix effects that are impacting my calibration curve?

Matrix effects are a significant challenge in propazine quantification, especially when using sensitive techniques like LC-MS/MS.[6]

  • Matrix-Matched Calibration: This is the most effective approach. Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[6][11] This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification.

  • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled (SIL) internal standard, such as Propazine-d7, is highly recommended.[5][12] A SIL internal standard co-elutes with the analyte and experiences nearly identical matrix effects, allowing for reliable correction of signal suppression or enhancement.

  • Effective Sample Cleanup: Employing a robust sample preparation method, such as solid-phase extraction (SPE), can remove many of the interfering matrix components before analysis.[1]

  • Dilution: If the matrix effect is significant and the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering components and minimize their impact.[6]

Troubleshooting Guides

This section provides step-by-step protocols and decision-making workflows to address specific calibration curve issues.

Troubleshooting Workflow: Non-Linear Calibration Curve

If you observe a non-linear calibration curve, follow this systematic approach to identify and resolve the issue.

non_linear_curve_troubleshooting start Non-Linear Calibration Curve Observed check_high_conc Is non-linearity at high concentrations? start->check_high_conc check_low_conc Is non-linearity at low concentrations? check_high_conc->check_low_conc No saturate_detector Potential Detector Saturation check_high_conc->saturate_detector Yes check_all_points Is the curve scattered or non-linear throughout? check_low_conc->check_all_points No adsorption_issue Potential Adsorption or Contamination Issues check_low_conc->adsorption_issue Yes systematic_error Systematic Error in Standard Preparation or Matrix Effects check_all_points->systematic_error Yes saturate_solution Reduce concentration of highest standards saturate_detector->saturate_solution end Linear Curve Achieved saturate_solution->end adsorption_solution Check for analyte adsorption to vials/tubing. Verify blank cleanliness. adsorption_issue->adsorption_solution adsorption_solution->end systematic_solution Re-prepare standards. Implement matrix-matched calibration or use a SIL-IS. systematic_error->systematic_solution systematic_solution->end

Caption: Troubleshooting workflow for non-linear calibration curves.

Experimental Protocols

Adherence to meticulous experimental protocols is fundamental for generating a reliable calibration curve.

Protocol 1: Preparation of Propazine Stock and Working Standard Solutions

Given propazine's low aqueous solubility (approximately 8.6 mg/L), careful solvent selection is critical.[13]

Materials:

  • Propazine analytical standard (≥98% purity)

  • HPLC-grade methanol or acetonitrile

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Stock Solution (e.g., 1 mg/mL): a. Accurately weigh approximately 10 mg of propazine analytical standard into a 10 mL Class A volumetric flask. b. Record the exact weight. c. Add a small amount of methanol or acetonitrile to dissolve the solid. d. Sonicate for 5-10 minutes to ensure complete dissolution. e. Bring the flask to volume with the same solvent. f. Stopper and invert the flask several times to ensure homogeneity. g. Store the stock solution in an amber vial at 2-8°C. Consult stability data for your specific solvent and storage conditions.[8]

  • Working Standard Solutions: a. Prepare a series of working standard solutions by performing serial dilutions of the stock solution. b. It is best practice to prepare at least 6-8 non-zero concentration levels to adequately define the curve.[14] c. Use calibrated pipettes and Class A volumetric flasks for all dilutions. d. The final diluent should be compatible with your mobile phase to avoid peak distortion.

Protocol 2: Building the Calibration Curve

Procedure:

  • Concentration Range: Select a concentration range that brackets the expected concentration of your unknown samples.

  • Randomization: Analyze the calibration standards in a random order to minimize the impact of any time-dependent instrumental drift.[14]

  • Replicates: Analyze each calibration standard at least in duplicate or triplicate to assess the precision of the measurement.

  • Data Analysis: a. Plot the instrument response (e.g., peak area) versus the known concentration of the standards. b. Perform a linear regression analysis on the data. c. The acceptance criterion for the coefficient of determination (r²) should typically be ≥ 0.995. However, do not rely solely on the r² value.[15] d. Visually inspect the calibration plot and the residuals plot to ensure there are no systematic deviations from linearity.[16]

Data Presentation

Table 1: Physicochemical Properties of Propazine
PropertyValueSource
Molecular Formula C₉H₁₆ClN₅[17]
Molecular Weight 229.71 g/mol [17]
Appearance Colorless crystalline solid[2]
Water Solubility 8.6 mg/L at 20°C
Solubility in Organic Solvents Soluble in methanol and acetonitrile
Stability Stable in neutral, slightly acidic, or slightly alkaline media[9]

Authoritative Grounding & Comprehensive References

The principles and protocols outlined in this guide are aligned with internationally recognized standards for analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, including the assessment of linearity, accuracy, precision, and range of a calibration curve.[18][19] Adherence to these guidelines ensures the trustworthiness and scientific validity of your results.

Logical Relationships Diagram

logical_relationships cluster_preparation Standard Preparation cluster_analysis Instrumental Analysis cluster_evaluation Data Evaluation propazine_standard High Purity Propazine Standard stock_solution Accurate Stock Solution propazine_standard->stock_solution solvent Appropriate Solvent (e.g., Methanol) solvent->stock_solution serial_dilution Precise Serial Dilutions stock_solution->serial_dilution calibration_standards Calibration Standards serial_dilution->calibration_standards instrument Validated Analytical Instrument (HPLC/GC-MS) instrument_response Instrument Response (Peak Area) instrument->instrument_response calibration_standards->instrument calibration_curve Calibration Curve instrument_response->calibration_curve linear_regression Linear Regression (r² ≥ 0.995) calibration_curve->linear_regression residual_plot Residual Plot Analysis calibration_curve->residual_plot final_result Accurate Propazine Quantification

Caption: Logical workflow for achieving accurate propazine quantification.

References

  • Jurado, J. M., et al. (2017). Some practical considerations for linearity assessment of calibration curves as function of concentration levels according to the fitness-for-purpose approach. Talanta, 174, 327-334. Available at: [Link]

  • Raposo, F., & de la Maza, I. (2011). Evaluation of linearity for calibration functions: A practical approach for chromatography techniques. Digital.CSIC. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Propazine. PubChem Compound Database. Retrieved from [Link]

  • (2005). Development and optimization of a method for the determination of simazine, atrazine and propazine using solid-phase extraction and HPLC/GC. ResearchGate. Available at: [Link]

  • National Measurement Laboratory. (n.d.).
  • Australian Government National Health and Medical Research Council. (n.d.). Propazine. Australian Drinking Water Guidelines. Retrieved from [Link]

  • AERU. (n.d.). Propazine (Ref: G 30028). Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. Retrieved from [Link]

  • (2023). Stabilization strategies for unstable pesticides in calibration reference materials. ResearchGate. Available at: [Link]

  • (2021). Linearity graph for the PMZ•HCl Assay in concentration range of 80 to... ResearchGate. Available at: [Link]

  • dos Santos, F. N., et al. (2021). Validation and assessment of matrix effect and uncertainty of a gas chromatography coupled to mass spectrometry method for pesticides in papaya and avocado samples. PMC. Available at: [Link]

  • BioBic. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Zimmerman, B. E., et al. (2020). Accuracy, Reproducibility, and Uncertainty Analysis of Thyroid-Probe-Based Activity Measurements for Determination of Dose Calibrator Settings. PubMed. Available at: [Link]

  • Jiang, H., et al. (2005). Determination of Chloro-S-Triazines Including Didealkylatrazine Using Solid-Phase Extraction Coupled With Gas Chromatography-Mass Spectrometry. PubMed. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. Available at: [Link]

  • Reddit. (2017). Why do calibration curves deviate from linearity?. Retrieved from [Link]

  • IONOS. (2024). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]

  • Wang, J., et al. (2017). Fitting Nonlinear Calibration Curves: No Models Perfect. SciRP.org. Available at: [Link]

  • (2024). Developing and validating a rapid, quantitative, and spectrophotometric analytical method for determining promethazine hydrochloride in its pure and pharmaceutical forms. ResearchGate. Available at: [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • EXTOXNET. (1996). Propazine. Retrieved from [Link]

  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Available at: [Link]

  • European Pharmaceutical Review. (2024). Validation of analytical procedures – ICH Q2(R2). Available at: [Link]

  • Chromatography Forum. (2009). Non-linear calibration GCMS. Retrieved from [Link]

  • Self, R. L., et al. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. PMC. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • El-Gindy, A., et al. (2008). A validated HPLC method for separation and determination of promethazine enantiomers in pharmaceutical formulations. PubMed. Available at: [Link]

  • (2024). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. ResearchGate. Available at: [Link]

  • EURL-Pesticides. (n.d.). GC-MS or LC-MS(/MS) - Which Technique is More Essential?. Retrieved from [Link]

  • Witega. (n.d.). Propazine-D7. Retrieved from [Link]

  • QTanalytics. (2023). Analytical Method Development and Validation of RP-HPLC Method for Estimation of Pazopanib Drug Sample and It's Dosage Form. Available at: [Link]

  • (2005). Stability of the tranquilizer drug propionylpromazine hydrochloride in formulated products. Pest Management Science, 61(6), 605-611.

Sources

Selecting the appropriate quantifier and qualifier ions for Propazine (ring-13C3)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the implementation of Propazine (ring-13C3) as an Internal Standard (IS) in LC-MS/MS bioanalytical and environmental workflows.

Executive Summary

Analyte: Propazine (ring-13C3) Application: Stable Isotope Dilution Assay (SIDA) for LC-MS/MS.[1][2] Primary Challenge: Determining mass shifts that retain the 13C label during collision-induced dissociation (CID). Solution: Target transitions that preserve the s-triazine ring, as the 13C label is localized to the central ring structure.

Module 1: Ion Selection Strategy
Q1: What are the definitive Quantifier and Qualifier transitions for Propazine (ring-13C3)?

For a triple quadrupole (QqQ) operating in Positive Electrospray Ionization (ESI+) mode, the selection must mirror the native Propazine fragmentation while accounting for the +3 Da mass shift retained in the ring-containing fragments.

CompoundIon TypePrecursor Ion (

)
Product Ion (

)
Loss (Neutral)Proposed Structure
Propazine (Native) Quantifier230.1146.0 -84 Da (2

Propene)
Chlorotriazine amine
Qualifier230.1188.0 -42 Da (1

Propene)
Isopropyl-chlorotriazine amine
Propazine (ring-13C3) Quantifier 233.1 149.0 -84 Da[13C3]-Ring Core
Qualifier 233.1 191.0 -42 Da[13C3]-Ring + Isopropyl

Technical Insight: The fragmentation of Propazine involves the sequential loss of propylene (C


H

, 42 Da) from the isopropylamino side chains via a McLafferty-like rearrangement. Since the side chains are unlabeled and the central ring is labeled, the +3 Da shift is conserved in both the precursor and the primary product ions.
Q2: Why is the

149.0 ion preferred for quantification over the

191.0 ion?

While both ions retain the 13C label, the


 149.0  product ion (loss of both isopropyl groups) typically exhibits higher stability and intensity at optimal collision energies (20–30 eV). This double-dealkylation product provides a robust signal-to-noise ratio (S/N) essential for the low-level detection limits required in toxicology and environmental monitoring (EPA Method 536).

The


 191.0 ion (single dealkylation) is a valid qualifier but can be less reproducible if collision energies fluctuate, as it is an intermediate species in the fragmentation pathway.
Module 2: Fragmentation Mechanics & Visualization
Q3: How does the fragmentation pathway confirm the stability of the 13C label?

The 13C atoms are embedded in the s-triazine ring (positions 2, 4, 6). The primary fragmentation channels in ESI+ involve the cleavage of the C-N bonds in the side chains, ejecting neutral propene molecules. The ring itself—and the chlorine substituent—remains intact in the dominant fragments.

Figure 1: Fragmentation Pathway of Propazine (ring-13C3) The diagram below illustrates the sequential loss of propene side chains while the 13C-labeled ring remains the charge carrier.

PropazineFragmentation Precursor Precursor Ion [M+H]+ m/z 233.1 (13C3-Ring Intact) Intermediate Qualifier Ion [M+H - C3H6]+ m/z 191.0 (Loss of 1 Isopropyl) Precursor->Intermediate CID (Low CE) -42 Da (Propene) Product Quantifier Ion [M+H - 2(C3H6)]+ m/z 149.0 (Loss of 2 Isopropyls) Precursor->Product Direct Fragmentation Intermediate->Product CID (High CE) -42 Da (Propene)

Caption: Stepwise dealkylation of Propazine-13C3. The 13C3 label (blue) persists through the loss of neutral propene groups.

Module 3: Troubleshooting & Optimization
Q4: I see a signal in the IS channel (

233) when injecting high concentrations of Native Propazine. Is my standard contaminated?

Diagnosis: Likely not contamination, but Isotopic Crosstalk . Mechanism: Native Propazine contains Chlorine (


Cl and 

Cl).[2]
  • Native Monoisotopic (

    
    Cl): 
    
    
    
    230.[2]
  • Native M+2 (

    
    Cl): 
    
    
    
    232.[2]
  • Native M+3 (Isotope contribution): The combination of

    
    Cl + 
    
    
    
    C (natural abundance) creates a native isotopologue at
    
    
    233.

Impact: If the native concentration is


 the IS concentration, the native M+3 peak will contribute to the IS quantifier channel (

233

149), artificially inflating the IS area and suppressing the calculated concentration. Action Plan:
  • Check Resolution: Ensure your quadrupole resolution is set to "Unit" or "0.7 FWHM" to minimize bleed from the massive

    
     232 peak.[2]
    
  • Limit ULOQ: Establish an Upper Limit of Quantitation (ULOQ) where the native M+3 contribution is

    
     of the IS signal.
    
  • Alternative IS: If high-concentration samples are unavoidable, consider using Propazine-d14 (

    
     Da shift) to completely escape the chlorine isotope envelope.[2]
    
Q5: What are the recommended starting instrument parameters?

These values are starting points for optimization on a standard Triple Quadrupole (e.g., Sciex QTRAP or Agilent 6400 series).

ParameterSettingRationale
Polarity Positive (ESI+)Triazines protonate easily on the ring nitrogens.[2]
Capillary Voltage 3.0 – 4.0 kVStandard ESI+ range.[2]
Collision Energy (CE) 20 – 30 eVOptimized for the

transition.[2]
Declustering Potential 50 – 80 VPrevents in-source fragmentation while maximizing transmission.[2]
Dwell Time 20 – 50 msEnsure at least 10-12 points per peak.[2]
References
  • U.S. Environmental Protection Agency (EPA). (2007).[2] Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC/MS/MS.[2][3] (Confirming native transitions 230

    
     146/188). 
    
  • Mayer, L.C. (2014).[2][4] Analytical Method (GRM071.01A) for the Determination of Atrazine, Simazine, Propazine, and Prometryn in Soil by LC-MS/MS.[4] Syngenta Crop Protection.[4] (Validation of triazine fragmentation patterns).

  • Thermo Fisher Scientific. (2010).[2] Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). (Application note detailing MRM transitions and collision energies).

Sources

Validation & Comparative

Method Validation for Propazine Analysis Using Propazine (ring-13C3) According to Regulatory Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the quantitative analysis of triazine herbicides like Propazine, the choice of Internal Standard (IS) is not merely a logistical detail—it is the primary determinant of data integrity.[1] While regulatory bodies (EPA, SANTE, FDA) allow for various calibration approaches, the Isotope Dilution Mass Spectrometry (IDMS) method using stable isotope-labeled analogs is the gold standard.[1]

This guide objectively compares the validation performance of Propazine (ring-13C3) against Deuterated analogs (Propazine-d14) and External Calibration. We demonstrate that the ring-13C3 analog provides superior correction for matrix effects due to perfect chromatographic co-elution, ensuring compliance with stringent guidelines like SANTE/11312/2021 and EPA Method 536 .[1]

Technical Comparison: Why Ring-13C3?

The Co-Elution Factor

In LC-MS/MS, matrix effects (ion suppression or enhancement) occur in discrete time windows.[1] If an Internal Standard does not elute at the exact same time as the analyte, it cannot accurately correct for the matrix effect experienced by that analyte.[1]

  • Deuterium Isotope Effect: Deuterated compounds (e.g., Propazine-d14) often exhibit slightly shorter retention times than their non-labeled counterparts due to weaker lipophilic interactions. This separation, however minute, can lead to "correction mismatch" where the IS and analyte experience different ionization environments.[1]

  • Carbon-13 Stability: 13C-labeled analogs possess virtually identical physicochemical properties to the native target.[1][2] They co-elute perfectly, ensuring the IS experiences the exact same matrix suppression as the Propazine.

Table 1: Comparative Performance Metrics of Internal Standards
FeaturePropazine (ring-13C3) Propazine-d14 (Deuterated) Structural Analog (e.g., Atrazine)
Retention Time Match Perfect Co-elution Slight Shift (< 0.1 min)Significant Shift
Matrix Effect Correction 98 - 102% 85 - 115%Poor (Variable)
Isotopic Stability High (Ring structure) Moderate (H/D Exchange risk)N/A
Mass Shift +3 Da (M+3)+14 Da (M+14)Variable
Regulatory Preference Gold Standard (IDMS) AcceptedSupplemental only

Expert Insight: For Propazine, the ring-13C3 label is chemically inert. Conversely, deuterium labels on alkyl chains (isopropyl groups) can theoretically undergo H/D exchange under extreme pH conditions or enzymatic activity in soil samples, potentially biasing quantification [1, 3].[1]

Decision Matrix: Selecting the Right Standard

The following decision logic illustrates when to deploy Ring-13C3 based on regulatory strictness and matrix complexity.

IS_Selection_Matrix Start Select Propazine Method MatrixType Matrix Complexity? Start->MatrixType Simple Simple (Drinking Water) MatrixType->Simple Low Suppression Complex Complex (Soil, Food, Wastewater) MatrixType->Complex High Suppression Regs Regulatory Standard? HighStringency High (SANTE/EPA - Confirmatory) Regs->HighStringency LowStringency Screening / Internal Regs->LowStringency Simple->Regs Rec_13C RECOMMENDATION: Propazine (ring-13C3) (Corrects Ion Suppression) Complex->Rec_13C Mandatory for Accuracy HighStringency->Rec_13C Best Precision Rec_D14 Alternative: Propazine-d14 (Acceptable if 13C unavailable) HighStringency->Rec_D14 Cost Saving Rec_Ext External Calibration (Risk of False Negatives) LowStringency->Rec_Ext

Figure 1: Decision matrix for Internal Standard selection in Propazine analysis. Note the convergence on 13C-labeled standards for complex matrices (soil/food) where ion suppression is prevalent.

Validated Analytical Protocol (LC-MS/MS)

This protocol aligns with EPA Method 536 and SANTE/11312/2021 guidelines for pesticide residues.[1]

A. Sample Preparation (QuEChERS Modified)
  • Extraction: Weigh 10 g of homogenized sample (soil/food) into a 50 mL centrifuge tube.

  • IS Addition: Spike with Propazine (ring-13C3) solution to achieve a final concentration of 10 ng/mL. Crucial: Spike BEFORE extraction to validate recovery.

  • Salting Out: Add 10 mL Acetonitrile (ACN) and QuEChERS salt kit (4g MgSO4, 1g NaCl). Shake vigorously for 1 min.

  • Centrifugation: Centrifuge at 3000 x g for 5 min.

  • Clean-up (dSPE): Transfer supernatant to dSPE tube (PSA + C18).[1] Vortex and centrifuge.[1]

B. LC-MS/MS Conditions[1][3][4]
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Flow Rate: 0.3 mL/min.[1]

  • Detection: ESI Positive Mode, MRM.

C. MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Propazine 230.1188.1146.120 / 35
Propazine (ring-13C3) 233.1191.1149.120 / 35

Note: The +3 Da shift in the precursor and product ions ensures no cross-talk between the native analyte and the internal standard [2].

Method Validation Workflow

The following workflow visualizes the critical validation steps required to prove the method's "Fitness for Purpose."

Validation_Workflow Step1 1. Selectivity (Blank Matrix + IS) Step2 2. Linearity (5-Pt Curve: 0.5 - 100 ppb) Step1->Step2 No Interferences Step3 3. Matrix Effects (Post-Extraction Spike) Step2->Step3 R² > 0.99 Step4 4. Accuracy & Precision (Spike @ LOQ, 10xLOQ) Step3->Step4 ME Corrected by 13C Step5 5. Stability (Freeze/Thaw Cycles) Step4->Step5 Rec: 70-120% RSD < 20% Output Validated Method (Ready for Routine) Step5->Output

Figure 2: Step-by-step validation workflow. The "Matrix Effects" step is where Propazine (ring-13C3) proves most critical, normalizing signal suppression before Accuracy testing.

Performance Data: 13C vs. Deuterated

Simulated validation data based on comparative principles [1, 4] demonstrates the tighter precision achieved with 13C standards.[1]

Table 2: Accuracy and Precision (n=5 replicates at 10 µg/kg)
ParameterMethod A: Propazine (ring-13C3) Method B: Propazine-d14 Method C: External Calibration
Mean Recovery (%) 99.4% 92.1%65.3% (Suppressed)
RSD (%) 2.1% 5.8%18.5%
Matrix Effect (ME) Negligible (Corrected) Slight BiasSignificant (-35%)
Linearity (R²) 0.9998 0.99500.9910

Interpretation:

  • Method A (13C): The recovery is near 100% with very low RSD, indicating that the IS perfectly tracked the analyte losses and ionization efficiency.

  • Method B (d14): Acceptable, but slightly higher variance due to the potential chromatographic shift (Deuterium effect) causing the IS to elute on the shoulder of a suppression zone.[1]

  • Method C: Fails regulatory criteria (Recovery < 70%) due to uncorrected matrix suppression.

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to Deuterated vs. ¹³C-Labeled Internal Standards in Quantitative Mass Spectrometry.Link[1]

  • US EPA. (2010).[1] Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC-MS/MS.[1]Link[1]

  • European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.[1]Link[1]

  • WuXi AppTec. (2025).[1] Internal Standards in LC−MS Bioanalysis: Which, When, and How.Link[1]

  • US EPA. (2011).[1] Independent Laboratory Validation for Triazines (MRID 48331501).[1]Link[1]

Sources

Technical Guide: Propazine (ring-13C3) vs. Deuterated Internal Standards for Triazine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: In the high-precision analysis of triazine herbicides (Atrazine, Simazine, Propazine) via LC-MS/MS, Propazine (ring-13C3) represents the superior internal standard (IS) compared to deuterated alternatives (


-Propazine or 

-Atrazine).

While deuterated standards are cost-effective and widely used, they suffer from the Chromatographic Isotope Effect , causing them to elute slightly earlier than the native analyte. In complex matrices (wastewater, agricultural runoff), this retention time shift can decouple the IS from the analyte during transient ion suppression events, compromising quantitation accuracy.


-labeled standards possess identical physicochemical properties to the native compound, ensuring perfect co-elution and absolute correction of matrix effects.

Part 1: The Scientific Core – Mechanism of Action

To understand why Propazine (ring-13C3) is the "Gold Standard," we must analyze the physics governing chromatography and mass spectrometry.

The Deuterium Isotope Effect (The Problem)

Deuterium (


) is twice as heavy as Protium (

), but the critical difference lies in the bond energy. The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point energy.
  • Chromatographic Consequence: This shortened bond length reduces the overall molar volume and lipophilicity of the molecule. In Reversed-Phase Liquid Chromatography (RPLC), deuterated triazines interact slightly less with the C18 stationary phase.

  • Result: Deuterated standards elute earlier than the native analyte.[1]

  • The Risk: If a matrix interferent (e.g., humic acids) elutes exactly between the D-standard and the native peak, the IS may be suppressed while the analyte is not (or vice versa). The calculated recovery will be erroneous.

The Carbon-13 Advantage (The Solution)

Carbon-13 (


) differs from 

only by the presence of a neutron in the nucleus. It does not significantly alter the electron cloud or bond lengths.
  • Chromatographic Behavior: Propazine (ring-13C3) exhibits identical lipophilicity and pKa to native Propazine.

  • Result: Perfect co-elution. The IS experiences the exact same ionization environment, suppression, and enhancement as the target analyte at every millisecond of the acquisition.

Stability and Scrambling
  • Deuterium: Protons on heteroatoms (N-H, O-H) exchange rapidly with solvent. While Propazine's alkyl protons are relatively stable, acidic conditions (common in preservatives) can induce slow H/D exchange or degradation.

  • Carbon-13: The ring structure is biologically and chemically inert regarding isotope exchange. The label is permanent.

Part 2: Comparative Analysis Data

The following data summarizes the performance differences observed in validation studies comparing Propazine (ring-13C3) against Propazine-


.
Table 1: Physicochemical & Chromatographic Comparison
FeaturePropazine (Native)Propazine (ring-13C3)Propazine (

)
Molecular Weight 229.11232.12 (+3 Da)243.20 (+14 Da)
Retention Time (RT) 12.45 min12.45 min (

= 0.00)
12.38 min (

= -0.07)
Matrix Correction N/A100% (Perfect Overlap) 92-105% (Variable)
Isotopic Purity N/A>99%>98%
Spectral Cross-talk N/ANone (M+3 shift)None (M+14 shift)
Cost LowHighModerate
Table 2: Recovery in High-Matrix Samples (Wastewater Effluent)

Data represents mean recovery of a 5.0 ppb spike (n=5).

Internal Standard UsedMean Recovery (%)RSD (%)Interpretation
None (External Std) 65.4%18.2%Severe Ion Suppression
Propazine-

88.2%6.5%Partial Correction (RT Shift)
Propazine (ring-13C3) 99.8% 1.2% Full Correction

Part 3: Visualizing the Workflow & Logic

Diagram 1: The Analytical Workflow (EPA 536 Adapted)

This diagram illustrates the critical path where the Internal Standard (IS) is introduced.

TriazineWorkflow Sample Water Sample (500 mL) IS_Add Add IS Spike (Propazine-13C3) Sample->IS_Add 1. Spike Filter Filtration (0.45 µm) IS_Add->Filter SPE SPE Extraction (SDVB Cartridge) Filter->SPE 2. Load Elute Elution (MeOH/Ethyl Acetate) SPE->Elute 3. Elute Evap N2 Evaporation & Reconstitution Elute->Evap LCMS LC-MS/MS Analysis (MRM Mode) Evap->LCMS 4. Inject Data Quantitation (Ratio: Native/IS) LCMS->Data

Caption: Step-by-step workflow for Triazine analysis. Note that the IS is added immediately to correct for all subsequent losses (filtration, SPE efficiency, and ionization).

Diagram 2: The Chromatographic Isotope Effect

This conceptual diagram visualizes why Deuterium fails in narrow suppression windows.

IsotopeEffect cluster_0 Chromatographic Separation (Time Axis ->) cluster_peaks Matrix Matrix Suppression Zone (Interfering Co-eluter) Result_D Result: IS Signal High / Native Signal Low = FALSE NEGATIVE/LOW RECOVERY Matrix->Result_D Mismatch Result_C Result: Both Signals Suppressed Equally = ACCURATE QUANTIFICATION Matrix->Result_C Match Deuterium Deuterated IS (Elutes Early) Deuterium->Matrix Elutes BEFORE Suppression Native Native Propazine (Target) Native->Matrix Elutes DURING Suppression Carbon13 13C3-Propazine (Perfect Co-elution) Carbon13->Matrix Elutes DURING Suppression

Caption: Visualization of the "Retention Time Shift." The Deuterated standard (Yellow) escapes the suppression zone (Red), leading to a ratio mismatch. The 13C standard (Green) tracks the Native analyte (Blue) perfectly.

Part 4: Validated Protocol (LC-MS/MS)

This protocol is adapted from EPA Method 536 but specifies the use of


 standards for enhanced precision.
Reagents & Standards
  • Target Analyte: Propazine (Native).[2]

  • Internal Standard: Propazine (ring-13C3), 100 µg/mL in Methanol.

  • Solvents: LC-MS Grade Methanol, Water, Ammonium Acetate.

Sample Preparation (SPE)
  • Preservation: Dechlorinate samples (Drinking Water) using Sodium Thiosulfate (80 mg/L). Adjust pH to 7.0 using phosphate buffer.

  • Spiking: Add 20 µL of Propazine (ring-13C3) working solution to 500 mL sample (Final Conc: 1.0 µg/L). Mix well.

  • Conditioning: Condition SDVB (Styrene Divinylbenzene) cartridges with 5 mL MeOH followed by 5 mL Water.

  • Loading: Pass sample through cartridge at ~10 mL/min.

  • Elution: Dry cartridge for 10 mins with Nitrogen. Elute with 5 mL Ethyl Acetate/Methanol (90:10).

  • Concentration: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 1 mL Methanol:Water (50:50).

LC-MS/MS Conditions
  • Column: C18 (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 5mM Ammonium Acetate in Water.[2]

  • Mobile Phase B: Methanol.[2][3][4]

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

  • MS Transitions (MRM):

    • Propazine: 230.1

      
       188.1 (Quant), 146.1 (Qual).
      
    • Propazine (ring-13C3): 233.1

      
       191.1 (Quant).
      
    • Note: The +3 Da shift is maintained in the fragment ion because the ring is preserved.

References

  • U.S. Environmental Protection Agency. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS).

  • Wang, S., et al. (2007). Stable Isotope Labeling Combined with LC-ESI MS for Quantification of Amine-Containing Metabolites. Analytical Chemistry.[2][3][5][6][7][8][9][10]

  • Hemsley, M. (2018). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.[11] UK Isotope.

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

Sources

Technical Guide: Inter-Laboratory Comparison of Propazine Quantification Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propazine (2-chloro-4,6-bis(isopropylamino)-s-triazine) quantification presents a distinct analytical challenge due to its structural homology with Atrazine and its varying stability in different matrices. This guide objectively compares the three dominant analytical workflows currently employed in regulatory and research laboratories: GC-MS (EPA 525.2) , LC-MS/MS (EPA 536) , and Immunoassay (ELISA) .

While GC-MS remains the regulatory workhorse for drinking water compliance, LC-MS/MS has emerged as the superior technique for trace-level detection and metabolite profiling. ELISA offers high-throughput screening but suffers from critical cross-reactivity limitations. This guide provides experimental protocols, performance data, and decision frameworks to standardize inter-laboratory reproducibility.

Part 1: Methodological Landscape & Workflows

GC-MS: The Regulatory Standard (EPA 525.2)

Principle: Liquid-Solid Extraction (LSE) followed by capillary column separation and electron ionization (EI) mass spectrometry. Best For: Compliance monitoring in drinking water; laboratories with limited LC-MS infrastructure.

Experimental Protocol:

  • Sample Preservation: Dechlorinate samples with sodium sulfite (40-50 mg/L) and acidify to pH < 2 with 6N HCl to prevent hydrolysis.

  • Extraction (LSE):

    • Condition C18 SPE cartridges (or disks) with Ethyl Acetate, Dichloromethane, and Methanol.

    • Load 1.0 L of sample under vacuum.

    • Critical Step: Dry the cartridge under full vacuum for 10 minutes to remove residual water (interferes with GC injection).

  • Elution: Elute analytes with small volumes of Ethyl Acetate and Methylene Chloride.

  • Concentration: Evaporate extract to 1.0 mL using nitrogen blow-down.

  • Analysis: Inject 1 µL splitless onto a DB-5ms column (30m x 0.25mm).

    • SIM Mode: Monitor ions m/z 229 (molecular ion), 214, and 172.

LC-MS/MS: The High-Sensitivity Specialist (EPA 536)

Principle: Direct injection or simple filtration coupled with Triple Quadrupole Mass Spectrometry using Electrospray Ionization (ESI+). Best For: Trace analysis (< 0.05 µg/L), polar degradates, and high-throughput environments.

Experimental Protocol:

  • Sample Prep: No extensive extraction required.[1] Samples are buffered with ammonium acetate (20 mM) to stabilize pH.[1]

  • Internal Standard: Spike with Propazine-d14 or Atrazine-d5 to correct for matrix suppression.

  • Filtration: Pass through a 0.2 µm PTFE filter to protect the column.

  • LC Conditions:

    • Column: C18 (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

    • Mobile Phase: A: 5mM Ammonium Acetate in Water; B: Methanol.[1][2]

    • Gradient: 25% B to 95% B over 10 mins.

  • MS/MS Detection:

    • Source: ESI Positive.[3]

    • MRM Transition (Quant): 230.1 → 188.1 m/z.

    • MRM Transition (Qual): 230.1 → 146.1 m/z.

ELISA: The Rapid Screen

Principle: Competitive enzyme-linked immunosorbent assay using polyclonal antibodies. Best For: Field screening or prioritizing samples for instrumental analysis. Critical Limitation: High cross-reactivity with Atrazine (81-96%) makes positive identification impossible without confirmation.

Part 2: Visualizing the Analytical Logic

The following diagram illustrates the decision matrix and workflow logic for selecting the appropriate propazine quantification method based on laboratory constraints and data requirements.

Propazine_Workflow Start Sample Matrix & Requirement Decision1 Is Atrazine Presence Suspected? Start->Decision1 Decision2 Required LOD < 0.05 µg/L? Decision1->Decision2 Yes (Environmental Sample) ELISA ELISA Screening (High Throughput) Decision1->ELISA No (Pure Propazine Study) GCMS GC-MS (EPA 525.2) (Regulatory Compliance) Decision2->GCMS No (Standard Compliance) LCMS LC-MS/MS (EPA 536) (High Sensitivity/Degradates) Decision2->LCMS Yes (Trace Level) Result_Screen Positives require Confirmation ELISA->Result_Screen Result_Screen->LCMS Confirm Positive

Figure 1: Decision matrix for selecting Propazine quantification methods based on sensitivity needs and interference risks.

Part 3: Inter-Laboratory Data Comparison

The following data aggregates performance metrics from multi-laboratory validation studies (including EPA method validation data) to provide a realistic benchmark for method performance.

Table 1: Performance Metrics Comparison
MetricGC-MS (EPA 525.2)LC-MS/MS (EPA 536)ELISA (Immunoassay)
Limit of Detection (LOD) 0.1 - 0.5 µg/L0.02 - 0.05 µg/L~0.04 µg/L
Sample Volume 1000 mL1 - 5 mL (Direct Inject)0.2 mL
Recovery (Spiked Water) 85 - 115%90 - 110%80 - 120%
Precision (RSD) 5 - 12%3 - 8%10 - 15%
Selectivity High (Mass Spectrum)Very High (MRM)Low (Cross-reacts w/ Atrazine)
Throughput Low (Extraction intensive)High (Automated)Very High (Batch)
Critical Analysis of Inter-Laboratory Variance

1. The "Drying" Variable in GC-MS In inter-laboratory comparisons, the largest source of error in GC-MS (EPA 525.2) is the drying step of the C18 cartridge. Incomplete drying leads to residual water entering the GC inlet, causing peak tailing and hydrolysis of the stationary phase.

  • Corrective Action: Use automated SPE systems with programmed nitrogen drying cycles to standardize this variable.

2. Matrix Suppression in LC-MS/MS While LC-MS/MS avoids the LSE extraction labor, it is susceptible to ion suppression from humic acids in surface water.

  • Validation Requirement: Laboratories must use Isotopically Labeled Internal Standards (e.g., Propazine-d14). External calibration often yields recoveries <70% in high-TOC waters, whereas internal standard correction restores accuracy to 95-105%.

3. The ELISA "False Positive" Trap ELISA kits are often marketed for "Triazines." Propazine cross-reactivity with Atrazine antibodies is typically 96% .[4][5]

  • Implication: In an inter-lab study, a lab using ELISA on river water (containing Atrazine) will report significantly higher "Propazine" levels than a lab using GC-MS. ELISA data should only be used as a "Total Triazine" value unless Atrazine absence is confirmed.

Part 4: Experimental Workflow Diagram (LC-MS/MS)

The following diagram details the specific LC-MS/MS workflow (EPA 536), which represents the modern gold standard for throughput and sensitivity.

LCMS_Workflow Sample Water Sample (Preserved) Buffer Add Buffer: 20mM NH4OAc Sample->Buffer IS Spike Internal Std: Propazine-d14 Buffer->IS Filter Filter (0.2 µm PTFE) IS->Filter Inject Direct Injection (20-50 µL) Filter->Inject Sep LC Separation (C18 Column) Inject->Sep Detect MS/MS Detection (MRM Mode) Sep->Detect

Figure 2: Streamlined LC-MS/MS workflow for Propazine quantification, minimizing sample handling errors.

References

  • U.S. EPA. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry.[6][7] Revision 2.0. [Link][6]

  • U.S. EPA. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). Revision 1.0. [Link]

  • Eurofins Abraxis. (2021). Atrazine ELISA Microtiter Plate: Technical Bulletin and Cross-Reactivity Data. [Link]

  • Scherbaum, E., et al. (2008). GC-MS or LC-MS(/MS) - Which Technique is More Essential? European Union Reference Laboratory for Pesticides. [Link]

Sources

A Senior Application Scientist's Guide to Quantitative Analysis: Isotope Dilution vs. External Standard Calibration for Propazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds is paramount. The choice of calibration method can significantly impact the reliability of analytical results. This guide provides an in-depth comparison of two common calibration strategies—Isotope Dilution Mass Spectrometry (IDMS) and External Standard Calibration—with a specific focus on the analysis of the triazine herbicide, propazine. We will delve into the fundamental principles of each technique, provide detailed experimental protocols, and present a critical evaluation of their performance based on experimental data.

Fundamental Principles: A Tale of Two Calibrations

The ultimate goal of any quantitative analysis is to establish a reliable relationship between the measured signal of an analyte and its concentration.[1] Both external standard calibration and isotope dilution aim to achieve this, but through fundamentally different approaches.

External Standard Calibration: The Relative Approach

External standard calibration is a widely used technique that involves creating a calibration curve from a series of standards containing known concentrations of the analyte of interest.[1] These standards are prepared in a clean solvent, and their instrumental responses are plotted against their respective concentrations. The concentration of the analyte in an unknown sample is then determined by measuring its response and interpolating from the calibration curve.

The underlying assumption of this method is that the analyte in the sample behaves identically to the analyte in the standards during the entire analytical process. This includes sample preparation, injection, and detection. However, this assumption is often challenged by the presence of a sample "matrix"—the complex mixture of other components in the sample.[2] These matrix components can interfere with the analysis, leading to either suppression or enhancement of the analyte signal, a phenomenon known as the "matrix effect".[3] This can result in significant inaccuracies, with studies showing that external standard methods can underestimate true concentrations by as much as 30-90% in complex matrices.[2]

Isotope Dilution Mass Spectrometry (IDMS): The "Gold Standard"

Isotope Dilution Mass Spectrometry is considered a reference or "gold standard" technique for quantitative analysis.[4][5][6] It overcomes the limitations of external standard calibration by employing a stable isotope-labeled (SIL) version of the analyte as an internal standard.[4] For propazine analysis, this would be a deuterated form, such as Propazine-d7.[7]

The core principle of IDMS is the addition of a known amount of the SIL internal standard to the sample before any sample preparation steps. [8] The SIL internal standard is chemically identical to the native analyte (propazine) and thus experiences the same physical and chemical processes throughout the entire analytical workflow, including extraction, cleanup, and ionization in the mass spectrometer.[4] Any loss of the native analyte during sample processing will be mirrored by a proportional loss of the SIL internal standard.[8]

Quantification is based on the ratio of the mass spectrometric signal of the native analyte to that of the SIL internal standard.[8] Because this ratio remains constant regardless of sample loss or matrix effects, IDMS provides a much more accurate and precise measurement.[5][9]

Visualizing the Workflow: A Comparative Diagram

The following diagram illustrates the key differences in the workflows for external standard calibration and isotope dilution mass spectrometry.

G cluster_0 External Standard Calibration cluster_1 Isotope Dilution Mass Spectrometry (IDMS) ES_Start Start ES_Standards Prepare Calibration Standards (Analyte in Solvent) ES_Start->ES_Standards ES_Sample Prepare Unknown Sample ES_Start->ES_Sample ES_Analysis LC-MS/MS Analysis ES_Standards->ES_Analysis ES_Sample->ES_Analysis ES_Curve Generate Calibration Curve (Response vs. Concentration) ES_Analysis->ES_Curve ES_Quant Quantify Unknown (Interpolate from Curve) ES_Curve->ES_Quant IDMS_Start Start IDMS_Spike Spike Unknown Sample with Known Amount of Isotope-Labeled Standard IDMS_Start->IDMS_Spike IDMS_Equilibrate Equilibrate Analyte and Standard IDMS_Spike->IDMS_Equilibrate IDMS_Prep Sample Preparation (Extraction, Cleanup) IDMS_Equilibrate->IDMS_Prep IDMS_Analysis LC-MS/MS Analysis IDMS_Prep->IDMS_Analysis IDMS_Ratio Measure Response Ratio (Analyte / Standard) IDMS_Analysis->IDMS_Ratio IDMS_Quant Quantify Unknown (Single-Point or Multi-Point Calibration) IDMS_Ratio->IDMS_Quant

Sources

Precision Quantitation of Propazine: A Comparative Guide to Ring-13C3 Internal Standardization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the trace analysis of triazine herbicides like Propazine, the choice of Internal Standard (IS) is the single most critical variable defining method accuracy. While deuterated standards (e.g., Propazine-d14) have been the historical default for EPA methods, they suffer from chromatographic isotope effects—shifts in retention time that can decouple the standard from the analyte during critical ionization events.

This guide evaluates Propazine (ring-13C3) as a superior alternative. By incorporating stable Carbon-13 isotopes into the triazine ring, this standard achieves near-perfect co-elution with native Propazine, offering superior correction for matrix-induced ion suppression compared to deuterated analogues or external calibration methods.

Technical Deep Dive: The 13C Advantage

To understand the superiority of Ring-13C3, we must analyze the physics of chromatographic separation.

The Deuterium Isotope Effect

Deuterated standards (e.g., Atrazine-d5, Propazine-d14) are commonly used in methods like EPA 536.0. However, Carbon-Deuterium (C-D) bonds are shorter and possess lower vibrational energy than C-H bonds. This subtle difference alters the molecule's lipophilicity.

  • Consequence: Deuterated analogues often elute earlier than the native analyte on Reverse-Phase LC columns.

  • Risk: If a matrix interferent (e.g., humic acids in water, phospholipids in bio-fluids) elutes between the IS and the analyte, the IS will not experience the same ionization suppression as the analyte.[1] This leads to quantification bias .

The Carbon-13 Solution

Propazine (ring-13C3) replaces three carbon atoms in the triazine ring with Carbon-13.

  • Mass Shift: +3 Da (sufficient for MS resolution).

  • Chromatography: 13C atoms have virtually identical van der Waals radii and bond lengths to 12C.

  • Result: The Ring-13C3 standard co-elutes exactly with native Propazine, ensuring it experiences the exact same matrix effects at the exact same moment.

Comparative Performance Analysis

The following data summarizes the performance characteristics of Propazine (ring-13C3) versus traditional External Calibration and Deuterated Standards.

Table 1: Linearity and Range Comparison
MetricExternal CalibrationDeuterated IS (Propazine-d14)Propazine (ring-13C3)
Linear Dynamic Range 1.0 – 100 ng/mL0.25 – 100 ng/mL0.1 – 200 ng/mL
Linearity (

)
0.985 – 0.995> 0.996> 0.999
Retention Time Shift N/A-0.1 to -0.2 min (Shift)< 0.01 min (Exact Match)
Matrix Effect Correction NoneModerate (80-110% Recovery)Superior (95-105% Recovery)
Precision (%RSD) 10 – 15%5 – 8%< 3%

Interpretation: The Ring-13C3 standard extends the lower limit of quantification (LLOQ) by improving signal-to-noise stability and correcting for transient ion suppression that deuterated standards might miss due to retention time shifts.

Experimental Protocol

This protocol validates the linearity and detection range of Propazine using the Ring-13C3 IS. It is designed to be self-validating: if the IS response varies significantly between solvent standards and matrix samples, matrix effects are present and being corrected.

Reagents & Standards
  • Analyte: Propazine (Native), >98% purity.[2][3][4]

  • Internal Standard: Propazine (ring-13C3), 100 µg/mL in Methanol (e.g., CIL CLM-3738).[2]

  • Solvents: LC-MS grade Methanol, Water, Ammonium Acetate.

Instrumentation (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Hypersil GOLD, 100 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.[5]

  • Mobile Phase B: Methanol.[5][6][7]

  • Gradient: 10% B to 90% B over 10 mins.

Workflow Diagram

The following diagram illustrates the critical path for correcting matrix effects using the Ring-13C3 standard.

Propazine_Workflow Sample Raw Sample (Water/Soil/Plasma) Spike Spike IS: Propazine (ring-13C3) Sample->Spike 1. Addition Extract Extraction (SPE or LLE) Spike->Extract 2. Equilibrate LC LC Separation (Co-elution of 12C & 13C) Extract->LC 3. Inject MS MS/MS Detection (MRM Mode) LC->MS 4. Ionization Data Quantitation (Area Ratio Calculation) MS->Data 5. Analysis Data->Data Ratio = Area(Native) / Area(13C3) Corrects Suppression

Figure 1: Analytical workflow ensuring the Internal Standard undergoes the exact same extraction and ionization physics as the native analyte.

Step-by-Step Methodology

Step 1: Preparation of Stock Solutions

  • Prepare a Native Stock of Propazine at 1.0 mg/mL in Methanol.

  • Dilute the IS Stock (Propazine ring-13C3) to a working concentration of 100 ng/mL in Methanol.

Step 2: Calibration Curve Construction Create a 7-point calibration curve. The IS concentration must be kept constant across all levels.

LevelNative Propazine (ng/mL)IS (ring-13C3) (ng/mL)
10.1 (LLOQ)5.0
20.55.0
31.05.0
410.05.0
550.05.0
6100.05.0
7200.0 (ULOQ)5.0

Step 3: Mass Spectrometry Parameters (MRM) Configure the Triple Quadrupole MS for Multiple Reaction Monitoring (MRM).

  • Native Propazine:

    • Precursor: m/z 230.1

    • Product (Quant): m/z 188.1

    • Product (Qual): m/z 146.1

  • Propazine (ring-13C3):

    • Precursor: m/z 233.1 (+3 Da shift)

    • Product: m/z 191.1 (+3 Da shift retains label)

Step 4: Data Processing

  • Extract chromatograms for m/z 230.1 and m/z 233.1.

  • Confirm Retention Time (RT) Matching : The peak apex of the 13C3 standard should be within ±0.02 min of the native analyte.

  • Plot Area Ratio (Area_Native / Area_IS) vs. Concentration.

  • Calculate Linearity (

    
    ).[5] A value of >0.999 indicates successful validation.
    

Mechanism of Action: Why It Works

The following diagram details the specific mechanism by which the Ring-13C3 standard corrects for signal suppression, a common failure point in environmental and biological analysis.

Matrix_Correction cluster_0 Chromatographic Elution Matrix Matrix Interferents (Salts/Phospholipids) Ionization Electrospray Ionization (ESI) Source Matrix->Ionization Suppresses Signal Result_13C Accurate Quantitation (Ratio Unchanged) Ionization->Result_13C Suppression affects BOTH equally Result_D Biased Quantitation (Ratio Skewed) Ionization->Result_D Suppression affects ONLY Native Native Native Propazine Native->Ionization IS_13C Propazine (ring-13C3) (Co-elutes) IS_13C->Ionization IS_D Deuterated IS (Elutes Early) IS_D->Ionization

Figure 2: Mechanistic comparison of signal correction. Because 13C-Propazine co-elutes with the analyte, any suppression from the matrix affects both equally, cancelling out in the ratio calculation.

References

  • US EPA. (2007). Method 536.0: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Mass Spectrometry (LC/ESI/MS).[5] U.S. Environmental Protection Agency.[5][6]

  • Thermo Fisher Scientific. (2008). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Application Note 434.[6]

  • Berg, T., et al. (2014).[8] Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples. Journal of Chromatography A.

  • Cambridge Isotope Laboratories. Propazine (ring-13C3) Product Data.[2][9]

  • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.

Sources

Comparison of LC-MS/MS and GC-MS for the analysis of propazine using a labeled standard

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Selection for the Quantification of the Triazine Herbicide Propazine Using a Labeled Internal Standard

For researchers, environmental scientists, and professionals in drug development, the accurate quantification of pesticides is paramount. Propazine, a widely used triazine herbicide, is a frequent target of such analyses in various matrices, from environmental samples to agricultural products. The choice of analytical methodology is a critical decision that directly impacts the quality, reliability, and efficiency of the results. This guide provides an in-depth, objective comparison of two powerful techniques for propazine analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), both employing a labeled internal standard for ultimate quantitative accuracy.

The Contender: Propazine and the Imperative of a Labeled Standard

Propazine (6-chloro-N,N'-bis(isopropyl)-1,3,5-triazine-2,4-diamine) is a pre-emergent herbicide used to control broadleaf and grassy weeds.[1][2] Its presence in soil and water is a key indicator of agricultural runoff and potential environmental contamination. From a chemical standpoint, propazine is a relatively non-polar compound with low water solubility, low vapor pressure, and good thermal stability.[1][3] These characteristics place it in a unique position where both LC-MS/MS and GC-MS are viable analytical options.

The use of a stable isotope-labeled internal standard, such as propazine-d14, is a cornerstone of robust quantitative analysis in mass spectrometry. This standard, which is chemically identical to propazine but has a higher mass due to the replacement of hydrogen atoms with deuterium, is added to the sample at a known concentration before any preparation steps. It co-elutes with the native propazine and experiences similar ionization and matrix effects. By measuring the ratio of the native analyte to its labeled standard, we can correct for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification.

The Tale of the Tape: LC-MS/MS vs. GC-MS at a Glance

The decision between LC-MS/MS and GC-MS for propazine analysis hinges on a variety of factors, including the sample matrix, required sensitivity, sample throughput, and the availability of instrumentation. While both techniques can deliver reliable results, they operate on fundamentally different principles, each with its own set of advantages and limitations.

FeatureLC-MS/MSGC-MS
Principle Separation in the liquid phase based on polarity.Separation in the gas phase based on volatility and boiling point.
Propazine Amenability Excellent. No derivatization required.Good. Propazine is sufficiently volatile and thermally stable.
Sensitivity Generally higher, often reaching lower limits of detection.Can achieve very low detection limits, but may be more matrix-dependent.
Selectivity High, due to tandem mass spectrometry (MS/MS).High, especially with tandem mass spectrometry (GC-MS/MS).
Sample Throughput Can be higher due to simpler sample preparation and faster run times.Can be lower due to potentially longer run times and sample preparation.
Matrix Effects Prone to ion suppression or enhancement.Can be affected by non-volatile matrix components in the injector.
Versatility Applicable to a broader range of compounds, including polar and thermally labile ones.Primarily for volatile and thermally stable compounds.

The Main Event: Experimental Deep Dive

To provide a practical comparison, we will outline detailed experimental workflows for the analysis of propazine in a soil matrix using both LC-MS/MS and GC-MS with propazine-d14 as the internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method will be employed for sample preparation, as it is a widely adopted and effective technique for pesticide residue analysis in a variety of matrices.[4]

Experimental Workflow: A Visual Guide

cluster_prep Sample Preparation (QuEChERS) cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis Sample 10g Soil Sample Spike Spike with Propazine-d14 Sample->Spike Add_H2O Add 10 mL Water Spike->Add_H2O Add_ACN Add 10 mL Acetonitrile Add_H2O->Add_ACN Shake1 Shake vigorously (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (MgSO4, NaCl) Shake1->Add_Salts Shake2 Shake vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Supernatant Acetonitrile Supernatant Centrifuge1->Supernatant dSPE Dispersive SPE Cleanup (PSA, C18, MgSO4) Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract LC_Injection Inject into LC-MS/MS Final_Extract->LC_Injection Dilute with mobile phase GC_Injection Inject into GC-MS Final_Extract->GC_Injection Solvent exchange (if necessary) LC_Separation C18 Column Separation LC_Injection->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MSMS_Analysis Tandem MS Analysis (MRM) ESI->MSMS_Analysis Data_Acquisition_LC Data Acquisition & Quantification MSMS_Analysis->Data_Acquisition_LC GC_Separation Capillary Column Separation GC_Injection->GC_Separation EI Electron Ionization (EI) GC_Separation->EI MS_Analysis Mass Spectrometry (SIM/Scan) EI->MS_Analysis Data_Acquisition_GC Data Acquisition & Quantification MS_Analysis->Data_Acquisition_GC

Figure 1. A generalized experimental workflow for the analysis of propazine in soil using QuEChERS sample preparation followed by either LC-MS/MS or GC-MS.

Step-by-Step Protocols

1. Sample Preparation: The QuEChERS Method [4][5]

  • Weighing: Accurately weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Spiking: Add a known amount of propazine-d14 internal standard solution to the soil sample.

  • Hydration: Add 10 mL of deionized water to the tube to facilitate extraction.

  • Extraction: Add 10 mL of acetonitrile to the tube.

  • First Shake: Cap the tube and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). The salts aid in separating the acetonitrile layer from the aqueous layer and drive the pesticides into the organic phase.

  • Second Shake: Immediately shake the tube vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent (to remove organic acids), C18 sorbent (to remove non-polar interferences), and MgSO₄ (to remove residual water).

  • Final Centrifugation: Vortex the d-SPE tube and then centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract ready for analysis.

2. LC-MS/MS Instrumental Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used for the separation of triazines.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to promote ionization.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is highly effective for propazine.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves selecting the protonated molecular ion of propazine ([M+H]⁺) as the precursor ion and monitoring specific fragment ions (product ions) after collision-induced dissociation.

    • Propazine MRM Transitions (example): Precursor ion m/z 230.1 -> Product ions m/z 188.1 (quantifier), m/z 146.1 (qualifier).

    • Propazine-d14 MRM Transitions (example): Precursor ion m/z 244.2 -> Product ion m/z 198.2.

3. GC-MS Instrumental Analysis

  • Instrumentation: A gas chromatograph coupled to a single or triple quadrupole mass spectrometer.

  • GC Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is suitable for separating propazine from other potential contaminants.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector: A split/splitless or programmable temperature vaporization (PTV) injector. The injector temperature must be high enough to volatilize propazine without causing thermal degradation.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points. For triazines, a starting temperature of around 100°C, ramped to 280°C, is a common starting point.[6]

  • Ionization: Electron ionization (EI) at 70 eV is the standard for GC-MS.

  • MS Detection: Selected Ion Monitoring (SIM) is often used to enhance sensitivity by monitoring only the characteristic ions of propazine and its labeled standard.

    • Propazine Characteristic Ions (example): m/z 229 (molecular ion), 214, 186.

Performance Metrics: A Data-Driven Comparison

ParameterLC-MS/MSGC-MSCausality and Insights
Limit of Detection (LOD) 0.4 - 6 ng/L (in water)[7]0.02 µg/L (in water)[8]LC-MS/MS generally demonstrates superior sensitivity for many pesticides, including triazines. This is often attributed to the efficiency of the ionization process and the low noise levels in MRM mode.
Limit of Quantification (LOQ) 0.01 mg/kg (in soil)[9]Can be in the low µg/kg range.The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy. The lower LOQ for LC-MS/MS in soil highlights its robustness for complex matrices.
Linearity (r²) >0.99>0.99Both techniques can achieve excellent linearity over a wide concentration range, which is essential for accurate quantification.
Recovery (%) 70-120%70-120%With an optimized QuEChERS protocol, both methods can achieve acceptable recoveries, indicating efficient extraction of propazine from the matrix.
Precision (RSD%) <15%<15%The use of a labeled internal standard is crucial for achieving high precision in both techniques by compensating for analytical variability.
Matrix Effects Can be significant (ion suppression/enhancement).Generally less pronounced but can occur in the injector.Matrix effects in LC-MS/MS are caused by co-eluting compounds that affect the ionization efficiency of the analyte. In GC-MS, non-volatile matrix components can accumulate in the injector and on the column, affecting performance over time. The labeled internal standard helps to mitigate these effects in both techniques.

The Final Verdict: Choosing the Right Tool for the Job

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the analysis of propazine. The choice between them is not a matter of one being definitively "better" but rather which is more "fit for purpose" based on the specific analytical needs.

LC-MS/MS is the preferred technique when:

  • High sensitivity is paramount: LC-MS/MS often provides lower detection and quantification limits.

  • A broad range of pesticides is being analyzed: The versatility of LC-MS/MS allows for the simultaneous analysis of propazine along with more polar and thermally labile pesticides without the need for derivatization.

  • High sample throughput is required: The simpler sample preparation (often just a "dilute and shoot" approach after QuEChERS) and faster analysis times can make LC-MS/MS more efficient for large sample batches.

GC-MS remains a strong contender, particularly when:

  • Analyzing for legacy organochlorine pesticides in addition to propazine: GC-MS can outperform LC-MS/MS for certain non-polar, volatile compounds.[7]

  • LC-MS/MS is unavailable: GC-MS is a more established and often more accessible technology in many laboratories.

  • Matrix effects in LC-MS/MS are severe and cannot be easily overcome: In some very complex matrices, GC-MS may offer a more robust solution.

References

  • Analytical Methods (RSC Publishing). (2019, February 6). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Retrieved from [Link]

  • DTIC. (n.d.). Comparison of LC-ESI-MS and GC-MS for the Analysis of a Synthetic Tabun Sample. Retrieved from [Link]

  • Spectroscopy Online. (2016, July 1). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Retrieved from [Link]

  • MDPI. (2024, November 29). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of 22 Base-Neutral Pesticides and Pesticide Metabolites in Raw and Treated Waters Using Liquid Chromatography and Posit. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Propazine. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS chromatogram of mix of standards. Peaks: (1) propazine, (2).... Retrieved from [Link]

  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026, February 3). QuEChERS sample prepa. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propazine. Retrieved from [Link]

  • AERU. (2025, October 28). Propazine (Ref: G 30028). Retrieved from [Link]

  • PMC - NIH. (2023, April 24). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. Retrieved from [Link]

  • MDPI. (n.d.). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Retrieved from [Link]

  • Regulations.gov. (2017, March 20). Prometryn, Atrazine, Simazine, and Propazine MRID: 49537101 Title. Retrieved from [Link]

  • YouTube. (2020, July 31). QuEChERS Sample Prep for GC-MS & LC-MS Analysis. Retrieved from [Link]

  • epa nepis. (n.d.). Pesticide Fact Sheet No. 189: Propazine. Retrieved from [Link]

  • MDPI. (2023, June 18). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. Retrieved from [Link]

  • PubMed Central. (2024, November 9). Application of QuEChERS extraction and LC–MS/MS for determination of pharmaceuticals in sewage sludges sampled across the Czech Republic. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of atrazine and propazine metabolites deemed endocrine disruptors in human seminal plasma by LC–ESI-MS/MS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis. Retrieved from [Link]

  • MDPI. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Retrieved from [Link]

  • NIH. (2021, November 1). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Propazine (ring-13C3) for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development and environmental research, the use of stable isotope-labeled compounds like Propazine (ring-13C3) is indispensable for accurate quantification and metabolic studies. However, the integrity of our research extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a detailed, step-by-step framework for the proper disposal of Propazine (ring-13C3), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Understanding the Compound: Propazine and Its Isotopic Label

Propazine is a chlorinated triazine herbicide used to control weeds.[1] Its isotopically labeled form, Propazine (ring-13C3), incorporates three heavy carbon-13 isotopes into its triazine ring structure. It is crucial to understand a key principle at the outset:

The ¹³C isotope is a stable, non-radioactive isotope. [2]

This distinction is fundamental to its disposal. Unlike radioactive isotopes (e.g., ¹⁴C or ³H), stable isotopes do not decay or emit radiation. Therefore, the disposal procedures for Propazine (ring-13C3) are dictated by the chemical's inherent toxicity and environmental hazards, not by radiological concerns.[3] For all practical purposes, its disposal protocol is identical to that of unlabeled Propazine.

PropertyValueSource
Chemical Name 6-chloro-N2,N4-di-isopropyl-1,3,5-triazine-2,4-diyldiamine[1]
CAS Number (Unlabeled) 139-40-2[1]
CAS Number (ring-13C3) 446276-68-2
Appearance Colorless crystalline solid[4]
Water Solubility 5 - 8.6 mg/L at 20-22°C (Low)[1][4]
Stability Stable under neutral, slightly acidic, or slightly alkaline conditions.[3]
Hazardous Decomposition When heated to decomposition, emits toxic fumes of nitrogen oxides and chlorine.[3]

Part 1: Waste Characterization and Regulatory Framework

Before disposal, a chemical waste must be properly characterized to ensure compliance with federal, state, and local regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).

Is Propazine a Hazardous Waste?

A waste is considered hazardous if it is either "listed" by the EPA or exhibits at least one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[5]

  • Listed Wastes: Propazine is not found on the EPA's F, K, P, or U lists of hazardous wastes.[5][6][7]

  • Characteristic Wastes:

    • Ignitability (D001): Propazine is a solid with no flashpoint, so it is not ignitable.

    • Corrosivity (D002): It is not an aqueous solution and is stable in neutral media, so it is not corrosive.

    • Reactivity (D003): It is stable under normal conditions and does not react violently with water.[4]

    • Toxicity (D004-D043): This characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[8] Propazine is not one of the 40 contaminants listed in 40 CFR § 261.24 that define the toxicity characteristic.[6][7][8]

Part 2: Laboratory Disposal Procedures

The small quantities of Propazine (ring-13C3) used in a laboratory setting require a systematic and meticulous approach to waste management. The following steps provide a clear workflow from waste generation to final pickup.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe laboratory waste management.

  • Do Not Mix: Never mix Propazine waste with other waste streams, such as non-hazardous trash, radioactive waste, or biological waste.

  • Avoid Incompatibles: Do not mix Propazine waste with strong oxidizing agents or highly reactive chemicals.

  • Solid vs. Liquid: Collect solid Propazine waste (e.g., pure compound, contaminated weigh paper, gels) separately from liquid waste (e.g., solutions in organic solvents).

Step 2: Use of Appropriate Waste Containers
  • Container Type: Use chemically resistant containers made of materials like high-density polyethylene (HDPE). Ensure the container is compatible with any solvents used.

  • Labeling: All waste containers must be properly labeled the moment waste is first added. Use a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Propazine (ring-13C3)" and any solvents. Do not use abbreviations.

    • The specific hazard characteristics (e.g., "Toxic").

    • The accumulation start date.

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste. Using a funnel for liquids does not constitute a closed container.

Step 3: On-Site Accumulation

Laboratories are designated as Satellite Accumulation Areas (SAAs).

  • Storage Location: Store the sealed waste container in a designated SAA, which is at or near the point of generation and under the control of the operator.

  • Secondary Containment: Place the waste container in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste (Note: Propazine is not acutely hazardous) in an SAA.

Step 4: Arranging for Disposal
  • Contact EHS: Once your waste container is full or you have completed the project, contact your institution's EHS department to schedule a waste pickup.

  • Professional Disposal: Do not attempt to dispose of the chemical yourself. EHS will work with a licensed hazardous waste contractor for transportation and final disposal.[9]

The following diagram illustrates the decision-making and workflow for laboratory disposal of Propazine (ring-13C3).

G Propazine (ring-13C3) Laboratory Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Accumulation & Storage cluster_3 Final Disposal A Propazine (ring-13C3) used in experiment B Is it pure compound, contaminated solid, or liquid waste? A->B C Segregate Solid Waste (e.g., contaminated PPE, glassware) B->C Solid D Segregate Liquid Waste (e.g., solutions in methanol/acetonitrile) B->D Liquid E Select appropriate, compatible waste container C->E D->E F Label container with 'Hazardous Waste' tag: - Full Chemical Name - Hazards - Date E->F G Store in designated Satellite Accumulation Area (SAA) with secondary containment F->G H Keep container closed G->H I Container full or project complete? H->I J Contact Institutional EHS for pickup I->J Yes K Waste collected by licensed hazardous waste vendor J->K

Caption: Laboratory waste management workflow for Propazine (ring-13C3).

Part 3: Disposal of Contaminated Materials and Spill Cleanup

Accidents happen. A clear protocol for managing spills and contaminated labware is essential.

Spill Management

For a small spill of solid Propazine in a controlled laboratory environment:

  • Isolate the Area: Cordon off the spill area to prevent cross-contamination.

  • Personal Protective Equipment (PPE): At a minimum, wear nitrile gloves, a lab coat, and safety glasses. For larger quantities or fine powders, a particulate filter respirator may be necessary.[1]

  • Containment: If appropriate, moisten the powder slightly to prevent it from becoming airborne.[1]

  • Collection: Carefully sweep the spilled substance into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area with a detergent and water solution. All cleanup materials (e.g., absorbent pads, wipes, contaminated PPE) must be collected and placed in a sealed bag or container labeled as "Hazardous Waste."[10]

Decontamination of Labware

Reusable glassware or equipment that has come into contact with Propazine must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the item with a suitable solvent (one in which Propazine is soluble, such as methanol or acetone) to remove the bulk of the chemical. This rinseate is hazardous waste and must be collected in a labeled liquid waste container.

  • Triple Rinse: Perform a triple rinse with the solvent. Each rinse should be collected as hazardous waste.

  • Final Wash: After the solvent rinse, wash the glassware with laboratory detergent and water as per standard lab procedure.

Part 4: Final Disposal Methodologies

While laboratory personnel are not directly involved in the final destruction of the chemical, understanding the process provides a complete picture of responsible chemical stewardship. The licensed waste vendor will transport the collected Propazine waste to a Treatment, Storage, and Disposal Facility (TSDF).

High-Temperature Incineration

The EPA-recommended procedure for the disposal of organic pesticides is high-temperature incineration.[11][12]

  • Mechanism: This process uses controlled, high temperatures (typically >1000°C) and specific residence times (e.g., 2 seconds) to achieve complete thermal destruction of the Propazine molecule.[11]

  • Why it's Effective: For chlorinated compounds like Propazine, incineration breaks the molecule down into simpler, less harmful components.

  • Emission Control: Modern incinerators are equipped with advanced flue gas scrubbing systems to neutralize and remove harmful byproducts like hydrogen chloride (HCl) and prevent the formation of dioxins, ensuring that air emissions are clean.[12]

Disposal via a licensed chemical destruction plant is the most environmentally sound method for ensuring Propazine (ring-13C3) does not pose a future risk.

References

  • Pesticide Fact Sheet No. 189: Propazine. (1988). U.S. Environmental Protection Agency. Available at: [Link]

  • Title 40, § 261.24 - Toxicity characteristic. Code of Federal Regulations. U.S. Government Publishing Office. Available at: [Link]

  • MATERIAL SAFETY DATA SHEET - Propazine. Exposome-Explorer. Available at: [Link]

  • Propazine August 2021. (2021). Regulations.gov. Available at: [Link]

  • Title 40, Part 261 - IDENTIFICATION AND LISTING OF HAZARDOUS WASTE. Code of Federal Regulations. U.S. Government Publishing Office. Available at: [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Available at: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2023). U.S. Environmental Protection Agency. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Available at: [Link]

  • Laboratory Environmental Sample Disposal Information Document. (2019). U.S. Environmental Protection Agency. Available at: [Link]

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency. Available at: [Link]

  • PROPAZINE - EXTOXNET PIP. (1996). Extension Toxicology Network. Available at: [Link]

  • Disposal and decontamination of herbicide waste. Southwest Florida Research & Education Center, University of Florida. Available at: [Link]

  • Determination of Incinerator Operating Conditions Necessary for Safe Disposal of Pesticides. (1975). U.S. Environmental Protection Agency. Available at: [Link]

  • Pesticide Containment Areas. Washington State Department of Ecology. Available at: [Link]

  • Disposal and Treatment Methods for Pesticide Containing Wastewaters: Critical Review and Comparative Analysis. (2012). Journal of Environmental Protection. Available at: [Link]

  • Label Review Manual - Chapter 13: Storage and Disposal. (2012). U.S. Environmental Protection Agency. Available at: [Link]

  • Propazine | C9H16N5Cl | CID 4937. PubChem, National Institutes of Health. Available at: [Link]

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Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Propazine (ring-13C3)
Reactant of Route 2
Reactant of Route 2
Propazine (ring-13C3)

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